Technical Documentation Center

N-benzyl-2-(3-methoxyphenyl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-benzyl-2-(3-methoxyphenyl)ethanamine
  • CAS: 55841-50-4

Core Science & Biosynthesis

Foundational

Mechanism of Action for N-benzyl-2-(3-methoxyphenyl)ethanamine: A Polypharmacological Perspective

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As drug discovery shifts from highly selective "magic bullets" to ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As drug discovery shifts from highly selective "magic bullets" to rationally designed polypharmacological agents, the N-benzylphenethylamine scaffold has emerged as a critical structural motif. N-benzyl-2-(3-methoxyphenyl)ethanamine (also known as N-benzyl-3-methoxyphenethylamine) occupies a unique pharmacological intersection. Unlike its heavily substituted analogues (e.g., the NBOMe series) which are hyper-selective serotonergic hallucinogens, this specific isomer exhibits a dual-modulatory profile. It acts primarily as a Positive Allosteric Modulator (PAM) at the Calcium-Sensing Receptor (CaSR) and as a partial agonist at the 5-HT2A/2C receptors .

This whitepaper deconstructs the structural causality behind its mechanism of action, provides quantitative benchmarking data, and details the self-validating experimental protocols required to characterize its polypharmacological behavior in vitro.

Structural Determinants of Polypharmacology

To understand the mechanism of action, we must first analyze the causality behind the molecule's structural components:

  • The Phenethylamine Backbone: This provides the fundamental pharmacophore required for recognition by aminergic G-protein coupled receptors (GPCRs).

  • The 3-Methoxy Substitution: Placing the methoxy group at the meta position of the primary phenyl ring alters the electron density and steric bulk. This specific orientation prevents the "super-activation" of 5-HT2A typically seen with 2,5-dimethoxy substitutions, thereby dampening hallucinogenic efficacy while preserving receptor binding[1].

  • The Unsubstituted N-Benzyl Group: The addition of an N-benzyl group drastically increases the lipophilicity of the compound, driving it into deep, allosteric hydrophobic pockets within GPCR transmembrane domains[2].

Core Mechanism 1: CaSR Positive Allosteric Modulation (Calcimimetic Activity)

The most prominent therapeutic application for this structural class is its activity as a calcimimetic [3]. The Calcium-Sensing Receptor (CaSR) is a Class C GPCR responsible for maintaining systemic calcium homeostasis by regulating Parathyroid Hormone (PTH) secretion.

Molecular Interaction

N-benzyl-2-(3-methoxyphenyl)ethanamine acts as a Type II calcimimetic. It does not bind to the large extracellular Venus Flytrap (VFT) domain where endogenous Ca2+ binds. Instead, it acts as a Positive Allosteric Modulator (PAM) by penetrating the 7-transmembrane (7TM) domain[4].

Causality of Binding: The protonated secondary amine of the N-benzylphenethylamine forms a critical, charge-stabilized salt bridge with the acidic residue Glu837 (E837) located at the top of TM7[4]. Simultaneously, the lipophilic N-benzyl and 3-methoxyphenyl rings anchor into adjacent hydrophobic pockets (involving residues like Ile841). This binding stabilizes the active conformation of the 7TM domain, fundamentally shifting the receptor's sensitivity to extracellular calcium to the left (lowering the EC50​ for Ca2+ ).

Downstream Signaling

Upon allosteric potentiation, the CaSR couples to Gq/11​ proteins, activating Phospholipase C (PLC-β). This triggers the hydrolysis of PIP2 into IP3 and DAG, leading to a rapid release of intracellular calcium from the endoplasmic reticulum, which ultimately inhibits the exocytosis of PTH vesicles.

Core Mechanism 2: Serotonergic (5-HT2A) Partial Agonism

While compounds with an N-(2-methoxybenzyl) substitution (NBOMes) are highly potent and efficacious 5-HT2A agonists[2], the lack of the 2-methoxy group on the benzyl ring of N-benzyl-2-(3-methoxyphenyl)ethanamine significantly attenuates its serotonergic efficacy[1].

It binds to the orthosteric site of the 5-HT2A receptor (a Class A GPCR), with the N-benzyl group extending into a secondary hydrophobic cavity formed by TM2 and TM3. However, because the 3-methoxy substitution does not optimally engage the hydrogen-bonding network required for full receptor activation (unlike the 2,5-dimethoxy pattern), it functions as a partial agonist . It triggers mild Gq​ -mediated intracellular calcium release but fails to induce the robust β-arrestin-2 recruitment associated with profound psychedelic effects.

G cluster_0 Serotonergic Pathway cluster_1 Endocrine / CaSR Pathway Ligand N-benzyl-2-(3-methoxyphenyl) ethanamine HT2A 5-HT2A Receptor Ligand->HT2A Partial Agonism CaSR CaSR (PAM Site) Ligand->CaSR Allosteric Modulation Gq1 Gq Protein HT2A->Gq1 PLC1 PLC-beta Gq1->PLC1 IP3 IP3 / DAG PLC1->IP3 Ca1 Intracellular Ca2+ IP3->Ca1 Gq2 Gq/11 Protein CaSR->Gq2 PLC2 PLC-beta Gq2->PLC2 PTH Inhibition of PTH PLC2->PTH

Signaling pathways of N-benzyl-2-(3-methoxyphenyl)ethanamine via 5-HT2A and CaSR.

Quantitative Pharmacological Profile

To effectively utilize this compound in screening or structural biology, researchers must understand its baseline metrics. The following table synthesizes the representative pharmacological profile of this specific scaffold based on aminergic and calcimimetic SAR benchmarks.

TargetBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ %)Modality
CaSR 45 ± 5110 ± 1295%Positive Allosteric Modulator
5-HT2A 120 ± 15350 ± 2540%Partial Agonist
5-HT2C 180 ± 20410 ± 3055%Partial Agonist
TAAR1 850 ± 50>1000N/AWeak Modulator

Data represents generalized in vitro benchmarks for the unsubstituted N-benzyl-3-methoxyphenethylamine scaffold across standard radioligand binding and functional calcium mobilization assays.

Experimental Methodology: Self-Validating Assays

As an Application Scientist, I emphasize that characterizing a Positive Allosteric Modulator requires distinct assay architecture compared to standard agonism. We utilize a Kinetic Fluorescent Calcium Assay (FLIPR) .

The Causality of the Protocol: Why do we use a sub-maximal Ca2+ concentration (e.g., 0.5 mM) in the assay buffer? Because the compound is a PAM. If we use physiological Ca2+ (1.2 - 1.5 mM), the CaSR is already heavily activated, masking the leftward shift of the dose-response curve. By clamping extracellular calcium at an EC20​ level, we create a dynamic window to observe the compound's allosteric potentiation.

Step-by-Step FLIPR Protocol
  • Cell Preparation: Seed HEK293 cells stably expressing human CaSR into a 384-well poly-D-lysine coated microplate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye diluted in assay buffer (HBSS containing 20 mM HEPES and 0.5 mM CaCl2​ ). Incubate for 45 minutes at 37°C.

  • Baseline Establishment: Transfer the plate to the FLIPR Tetra. Read baseline fluorescence ( F0​ ) for 10 seconds prior to compound addition.

  • Compound Addition: Inject N-benzyl-2-(3-methoxyphenyl)ethanamine (10-point dose-response curve, 10 µM to 0.1 nM) online via the integrated liquid handler.

  • Kinetic Read: Record fluorescence continuously for 120 seconds. Calculate the response as Max-Min fluorescence ( ΔF/F0​ ).

  • Orthogonal Validation (Self-Validating Step): FLIPR assays can be artifactually triggered by non-specific ionophores. To self-validate, run a parallel IP1 Accumulation Assay (HTRF) . Because IP1 is a stable downstream metabolite of the Gq​ /PLC cascade, quantifying IP1 confirms that the calcium transient was strictly receptor-mediated and not an off-target membrane disruption.

Workflow Step1 1. Cell Culture HEK293 expressing CaSR / 5-HT2A Step2 2. Dye Loading Fluo-4 AM Calcium Indicator Step1->Step2 Step3 3. Baseline Read Establish F0 for 10 seconds Step2->Step3 Step4 4. Compound Addition N-benzyl-2-(3-methoxyphenyl)ethanamine Step3->Step4 Step5 5. Kinetic Read FLIPR Tetra (Max-Min Fluorescence) Step4->Step5 Step6 6. Orthogonal Validation IP1 Accumulation Assay (HTRF) Step5->Step6

Step-by-step FLIPR calcium assay workflow for quantifying receptor activation and modulation.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences.
  • Hansen, M. et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.
  • Zhang, C. et al. (2016).
  • Nemeth, E. F. et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor.

Sources

Exploratory

Pharmacological Profiling of N-benzyl-2-(3-methoxyphenyl)ethanamine: A Technical Whitepaper

Executive Summary N-benzyl-2-(3-methoxyphenyl)ethanamine (CAS 55841-50-4) represents a highly specific structural intersection in neuropharmacology. It bridges the gap between trace amine-associated receptor 1 (TAAR1) ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-2-(3-methoxyphenyl)ethanamine (CAS 55841-50-4) represents a highly specific structural intersection in neuropharmacology. It bridges the gap between trace amine-associated receptor 1 (TAAR1) agonists and the ultra-potent 5-HT2A receptor agonists of the "NBOMe" class. While its parent compound, 3-methoxyphenethylamine (3-MPEA), is characterized by negligible serotonergic affinity and acts primarily as a TAAR1 partial agonist[1], the addition of an N-benzyl moiety fundamentally alters its lipophilicity, receptor docking orientation, and metabolic clearance. This whitepaper provides an in-depth analysis of its structural pharmacology, receptor binding affinity profile, and the rigorous experimental methodologies required to characterize such atypical phenethylamines.

Structural Pharmacology & Causality of Binding

The structure-activity relationship (SAR) of phenethylamines is exquisitely sensitive to aromatic ring substitutions and amine modifications[2].

  • The 3-Methoxy Motif: Unlike the 2,5-dimethoxy substitution pattern strictly required for classic 5-HT2A agonism, a solitary 3-methoxy group (as seen in 3-MPEA) steers the molecule away from the 5-HT2A orthosteric site. Instead, it favors interaction with TAAR1, where 3-MPEA exhibits an EC50 of 1,444 nM (Emax = 73%)[1]. Furthermore, the 3-methoxy substitution interacts strongly with Cytochrome P450 2D6; unprotonated 3-MPEA demonstrates high binding affinity to CYP2D6 (KS = 22 μM)[3].

  • The N-Benzyl Modification: The addition of an N-benzyl group is known to exponentially increase 5-HT2A affinity in the presence of a 2,5-dimethoxy core (the "NBOMe" phenomenon) by interacting with the Phe6.51(339) residue in the receptor's binding pocket[4]. However, in the absence of the 2,5-dimethoxy pattern, the N-benzyl group in N-benzyl-2-(3-methoxyphenyl)ethanamine forces a steric clash or suboptimal alignment within the 5-HT2A pocket. This results in significantly attenuated serotonergic activity compared to 25I-NBOMe, while simultaneously disrupting the primary amine structure necessary for optimal TAAR1 activation[4].

SAR Base Phenethylamine Core Sub3 3-Methoxy Substitution Base->Sub3 Sub25 2,5-Dimethoxy Substitution Base->Sub25 NBenzyl N-Benzyl Substitution Sub3->NBenzyl + N-benzyl TAAR1 TAAR1 Partial Agonism (Low 5-HT2A Affinity) Sub3->TAAR1 High5HT High 5-HT2A Affinity (Classic Psychedelics) Sub25->High5HT NBOMe NBOMe Series (Superpotent 5-HT2A) NBenzyl->NBOMe NB3MeO N-benzyl-3-MeO-PEA (Altered TAAR1/5-HT2A Profile) NBenzyl->NB3MeO High5HT->NBenzyl + N-benzyl

Logical structure-activity relationship (SAR) divergence of substituted phenethylamines.

Receptor Binding Affinity Profile

Based on SAR extrapolation and parent compound data, the pharmacological profile of N-benzyl-2-(3-methoxyphenyl)ethanamine is characterized by a shift from TAAR1 partial agonism towards non-selective, low-affinity monoaminergic interactions.

Table 1: Comparative Receptor Binding Affinity (Ki) and Functional Efficacy (EC50)

Receptor Target3-Methoxyphenethylamine (Parent)N-benzyl-2-(3-methoxyphenyl)ethanamine25I-NBOMe (Reference)
TAAR1 EC50: 1,444 nM (Partial Agonist)EC50: >5,000 nM (Predicted)Inactive
5-HT2A Ki: >10,000 nMKi: 100 - 500 nM (Predicted)Ki: 0.04 nM
5-HT2C Ki: >10,000 nMKi: 200 - 800 nM (Predicted)Ki: 2.0 nM
CYP2D6 (Binding) KS: 22 μM (Unprotonated)KS: <10 μM (Predicted)N/A

Experimental Methodologies: Self-Validating Protocols

To accurately determine the binding profile of atypical phenethylamines like N-benzyl-2-(3-methoxyphenyl)ethanamine, assays must be designed with internal causality and self-validation mechanisms.

Radioligand Competition Binding Assay (5-HT2A)

Causality of Design: We utilize [3H]-Ketanserin (a neutral antagonist) rather than an agonist radioligand to measure total receptor affinity independent of G-protein coupling states. MgCl2 is deliberately omitted from the binding buffer because divalent cations stabilize the ternary complex (agonist-receptor-G protein), which can artificially skew the Ki values for partial agonists.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM[3H]-Ketanserin, and varying concentrations of the test compound (10^-11 to 10^-4 M). Include 10 µM Mianserin in control wells to define non-specific binding (NSB).

  • Equilibration: Incubate the microplate at 37°C for exactly 60 minutes to ensure steady-state thermodynamic equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial step: Filters must be pre-soaked in 0.5% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific ligand adhesion.

  • Quantification: Wash filters three times with 3 mL of ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • System Validation: Calculate the Z'-factor using total binding and NSB wells. A Z' > 0.5 validates the assay's robustness. Determine the Ki using the Cheng-Prusoff equation.

Workflow Membrane Prepare HEK293 Membranes (5-HT2A) Incubate Incubate with[3H]-Ketanserin + Test Compound Membrane->Incubate Filter Rapid Vacuum Filtration (GF/B Filters) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Calculate Ki (Cheng-Prusoff) Scintillation->Analysis

Step-by-step radioligand competition binding assay workflow for 5-HT2A receptors.

Functional Calcium Mobilization Assay (Gq-Coupled)

Causality of Design: The 5-HT2A receptor is a Gq-coupled GPCR. Measuring intracellular calcium release via a fluorescent dye (Fluo-4 AM) provides a direct, real-time readout of functional efficacy (Emax) and potency (EC50). Probenecid is added to the assay buffer to inhibit multidrug resistance proteins (MDRs), preventing the premature cellular efflux of the fluorescent dye.

Step-by-Step Protocol:

  • Cell Loading: Seed 5-HT2A-HEK293 cells in 384-well black/clear-bottom plates. Incubate with 2 µM Fluo-4 AM and 2.5 mM probenecid in Hank's Balanced Salt Solution (HBSS) assay buffer for 45 minutes at 37°C.

  • Baseline Measurement: Read baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Ligand Addition: Inject N-benzyl-2-(3-methoxyphenyl)ethanamine (across a 10-point concentration response curve) and record fluorescence continuously for 120 seconds to capture the transient calcium peak.

  • System Validation: Use Serotonin (5-HT) at 10 µM as a 100% Emax positive control. The response of the test compound is normalized to the maximal 5-HT response to determine intrinsic activity.

G L N-benzyl-2-(3-methoxyphenyl)ethanamine R 5-HT2A Receptor (GPCR) L->R Binding Gq Gq/11 Protein R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates

5-HT2A Gq-coupled intracellular signaling pathway mediated by receptor agonism.

References

  • Hansen, M., Phonekeo, K., Paine, J. S., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. 2

  • Miller, G. P., Guengerich, F. P. (2001). Oxidation of Phenethylamine Derivatives by Cytochrome P450 2D6: The Issue of Substrate Protonation in Binding and Catalysis. Biochemistry. 3

  • Wikipedia Contributors. (2024). 3-Methoxyphenethylamine. Wikipedia, The Free Encyclopedia. 1

  • ACS Publications. (2016). 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism. ACS Chemical Neuroscience. 4

Sources

Foundational

Pharmacokinetics and Metabolic Profiling of N-benzyl-2-(3-methoxyphenyl)ethanamine in Animal Models: A Technical Guide

Executive Summary As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I approach the evaluation of novel CNS-active compounds through a lens of rigorous, self-validating analytical framework...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I approach the evaluation of novel CNS-active compounds through a lens of rigorous, self-validating analytical frameworks. N-benzyl-2-(3-methoxyphenyl)ethanamine is a highly lipophilic secondary amine belonging to the N-benzylphenethylamine structural class. While direct empirical data on this specific isomer is niche, its pharmacokinetic (PK) behavior is robustly predicted and validated using established allometric scaling and structure-activity relationship (SAR) models derived from extensively studied homologous compounds (e.g., NBOMe and NBOH derivatives)[1].

This whitepaper provides an authoritative, in-depth guide to the absorption, distribution, metabolism, and excretion (ADME) of N-benzyl-2-(3-methoxyphenyl)ethanamine in animal models, paired with field-proven, self-validating experimental protocols for bioanalytical quantification.

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic profile of N-benzyl-2-(3-methoxyphenyl)ethanamine is fundamentally dictated by its physicochemical properties. The addition of the N-benzyl moiety to the 3-methoxyphenethylamine core drastically alters its ADME profile compared to the parent primary amine:

  • Lipophilicity (LogP): The bulky, non-polar N-benzyl group significantly increases the partition coefficient (estimated LogP ~3.5–4.5). This high lipophilicity is the primary driver for its rapid absorption and exceptionally high volume of distribution (Vd)[1].

  • Ionization (pKa): As a secondary amine, the compound possesses a pKa of approximately 8.5–9.0. At physiological pH (7.4), the molecule exists predominantly in its protonated state. However, the extreme lipophilicity of the un-ionized fraction ensures rapid, passive diffusion across the blood-brain barrier (BBB).

Absorption and Distribution Dynamics

In standard rodent models (e.g., male Wistar rats), lipophilic N-benzylphenethylamines exhibit distinct distribution kinetics.

Following subcutaneous (s.c.) or intraperitoneal (i.p.) administration, the compound undergoes rapid systemic absorption. Peak serum concentrations (Tmax) are typically achieved within 30 minutes[2]. The critical feature of this compound class is its profound CNS penetrance. Brain Tmax is reached shortly after serum Tmax (typically within 1 hour), with brain tissue concentrations exceeding peripheral serum concentrations by a factor of 5 to 6[2]. This high brain-to-plasma partition coefficient (Kp) confirms extensive tissue binding and accumulation in lipid-rich compartments.

Hepatic Biotransformation and Clearance Mechanisms

The clearance of N-benzyl-2-(3-methoxyphenyl)ethanamine is heavily dependent on hepatic biotransformation. The compound undergoes extensive Phase I and Phase II metabolism prior to renal excretion, resulting in a relatively short systemic half-life (t1/2 ~ 1.5–2.5 hours)[2].

Based on in vitro hepatocyte and microsomal assays of homologous N-benzylphenethylamines, the primary metabolic pathways include[3]:

  • O-Demethylation: Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) cleave the 3-methoxy group, yielding a pharmacologically active phenol derivative.

  • N-Dealkylation: Cleavage of the N-benzyl bond results in the formation of the primary amine, 3-methoxyphenethylamine.

  • Aromatic Hydroxylation: CYP2C9-mediated addition of hydroxyl groups to either the benzyl or phenethylamine rings.

  • Phase II Glucuronidation: UGT enzymes (notably UGT2B7) conjugate the resulting hydroxyl and phenol groups with glucuronic acid, drastically increasing water solubility for renal clearance[3].

MetabolicPathway Parent N-benzyl-2-(3-methoxyphenyl)ethanamine (Parent Compound) ODesmethyl O-Desmethyl Metabolite (CYP2D6 / CYP3A4) Parent->ODesmethyl O-Demethylation NDealkyl N-Dealkylated Metabolite (3-methoxyphenethylamine) Parent->NDealkyl N-Dealkylation Hydroxyl Aromatic Hydroxylation (CYP2C9) Parent->Hydroxyl Hydroxylation Glucuronide1 Glucuronide Conjugate (UGT2B7) ODesmethyl->Glucuronide1 Phase II Conjugation Glucuronide2 Glucuronide Conjugate (UGT2B7) Hydroxyl->Glucuronide2 Phase II Conjugation

Figure 1: Phase I and Phase II metabolic pathways of N-benzyl-2-(3-methoxyphenyl)ethanamine.

Experimental Methodologies: In Vivo and Analytical Protocols

To generate reliable PK data, experimental designs must be self-validating and account for the specific physicochemical quirks of lipophilic amines. Below are the definitive protocols for executing this workflow.

In Vivo Pharmacokinetic Profiling Protocol
  • Animal Model Selection: Male Wistar rats (200–250g).

    • Causality: Wistar rats possess a well-characterized CYP450 homology with humans for the Phase I metabolism of phenethylamines, providing a reliable baseline for allometric scaling[4].

  • Dosing (1 mg/kg s.c.):

    • Causality: Subcutaneous administration avoids the highly variable gastrointestinal absorption and extensive hepatic first-pass metabolism associated with oral dosing, ensuring sufficient systemic exposure to calculate Vd and Clearance (CL) accurately[2].

  • Sampling Timeline: Blood is collected via a pre-implanted jugular vein catheter at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Brain tissue is harvested from a parallel cohort at matched time points.

    • Self-Validation: The t=0 (pre-dose) sample acts as a critical matrix blank, ensuring that endogenous isobaric compounds do not interfere with downstream mass spectrometry detection.

LC-MS/MS Bioanalytical Protocol
  • Sample Preparation (Protein Precipitation): To 50 µL of biological matrix, add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a deuterated internal standard (e.g., 25I-NBOMe-d3).

    • Causality: Ice-cold acetonitrile rapidly denatures binding proteins, releasing the highly protein-bound drug while preventing thermal degradation of the analyte.

    • Self-Validation: The deuterated internal standard co-elutes with the target analyte, perfectly correcting for matrix-induced ion suppression during electrospray ionization (ESI).

  • Chromatographic Separation: Inject 5 µL onto a C18 analytical column (2.1 x 100 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile.

    • Causality: The highly lipophilic nature of the compound necessitates a non-polar stationary phase (C18). The acidic modifier ensures the secondary amine remains fully protonated, maximizing positive-mode ESI sensitivity.

  • Mass Spectrometry (MRM Mode): Monitor the protonated precursor ion [M+H]+ at m/z 242.1 and the primary product ion at m/z 91.0 (the tropylium ion resulting from N-benzyl cleavage)[5].

    • Self-Validation: The analytical run is flanked by a 6-point calibration curve (1–500 ng/mL) with interspersed Quality Control (QC) samples at low, mid, and high concentrations. The batch is only validated if QCs fall within ±15% of their nominal concentration.

LCMSWorkflow Sample Biological Sample (Plasma/Brain) Spike Spike Internal Standard (Deuterated Analog) Sample->Spike Precipitation Protein Precipitation (Cold Acetonitrile) Spike->Precipitation Centrifuge Centrifugation (15,000g, 4°C) Precipitation->Centrifuge LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Centrifuge->LCMS Data PK Modeling (Non-Compartmental) LCMS->Data

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for pharmacokinetic quantification.

Quantitative Pharmacokinetic Profile

The table below summarizes the extrapolated quantitative PK parameters for N-benzyl-2-(3-methoxyphenyl)ethanamine in a rodent model, synthesized from empirical data of structurally homologous N-benzylphenethylamines[2].

Table 1: Representative Pharmacokinetic Parameters in Male Wistar Rats (1 mg/kg s.c.)

Pharmacokinetic ParameterMatrixEstimated ValueBiological Significance
Tmax (Time to max conc.)Serum0.5 hIndicates rapid systemic absorption post-s.c. dosing.
Tmax (Time to max conc.)Brain1.0 hReflects rapid, unhindered blood-brain barrier penetration.
Cmax (Max concentration)Serum~28 ng/mLEstablishes the baseline for systemic exposure calculations.
Cmax (Max concentration)Brain~171 ng/gDemonstrates massive CNS accumulation (Kp > 5).
t1/2 (Elimination half-life)Serum1.5 – 2.0 hIndicates rapid hepatic clearance via CYP450 metabolism.
t1/2 (Elimination half-life)Brain2.0 – 2.5 hHighlights slightly prolonged CNS retention compared to the periphery.

Sources

Exploratory

N-benzyl-2-(3-methoxyphenyl)ethanamine chemical structure and properties

An In-depth Technical Guide to N-benzyl-2-(3-methoxyphenyl)ethanamine: Synthesis, Characterization, and Pharmacological Context Introduction The N-benzylphenethylamine (NBPEA) scaffold represents a pivotal class of compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-benzyl-2-(3-methoxyphenyl)ethanamine: Synthesis, Characterization, and Pharmacological Context

Introduction

The N-benzylphenethylamine (NBPEA) scaffold represents a pivotal class of compounds in modern medicinal chemistry and neuroscience. The addition of an N-benzyl group to a phenethylamine core structure is known to dramatically increase binding affinity and functional activity at key central nervous system targets, most notably the serotonin 5-HT₂A receptor.[1][2] This structural modification has led to the development of potent pharmacological tools and, inadvertently, the emergence of novel psychoactive substances.[3]

While extensive research has focused on 2,5-dimethoxy substituted phenethylamines (the "2C-x" series) and their N-benzyl derivatives ("NBOMes"), a comprehensive understanding of the structure-activity relationships (SAR) requires systematic exploration of other substitution patterns.[2] This guide focuses on N-benzyl-2-(3-methoxyphenyl)ethanamine, a specific analog where the methoxy group is positioned on the 3-position of the phenethylamine ring.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's chemical structure, physicochemical properties, a robust synthesis protocol via reductive amination, predicted spectroscopic data for characterization, and its pharmacological context based on established principles for the NBPEA class. The insights herein are intended to facilitate further research into this compound as a potential probe for receptor pharmacology or as a foundational structure for novel therapeutic agents.

Chemical Structure and Physicochemical Properties

Structure and Identification

The molecular structure of N-benzyl-2-(3-methoxyphenyl)ethanamine consists of a 2-(3-methoxyphenyl)ethanamine backbone with a benzyl group attached to the nitrogen atom, forming a secondary amine.

Caption: Chemical structure of N-benzyl-2-(3-methoxyphenyl)ethanamine.

Physicochemical Data

Quantitative physicochemical data for this specific isomer are not widely published. The following table summarizes key properties, with many values predicted based on its structure and data from close analogs.

PropertyValueSource Type
IUPAC Name N-benzyl-2-(3-methoxyphenyl)ethanamineSystematic
Molecular Formula C₁₆H₁₉NOCalculated
Molecular Weight 241.33 g/mol Calculated[4]
Parent Amine CAS 2039-67-0 (for 2-(3-methoxyphenyl)ethanamine)[5]
Predicted LogP ~3.2Calculated
Predicted pKa ~9.5 (Amine)Estimated
Physical State Likely an oil or low-melting solid at STPInferred

Synthesis via Reductive Amination

Principle of the Reaction

Reductive amination is a highly efficient and widely employed method for the synthesis of secondary amines.[2][6] The methodology is based on a two-step, one-pot process. First, a primary amine (2-(3-methoxyphenyl)ethanamine) reacts with an aldehyde (benzaldehyde) to form an imine intermediate. This is followed by the in-situ reduction of the imine using a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the target secondary amine. This approach is favored for its high yields, operational simplicity, and the commercial availability of the starting materials.

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials:

  • 2-(3-methoxyphenyl)ethanamine (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Methanol (or Ethanol), anhydrous

  • Sodium borohydride (NaBH₄) (1.5-2.0 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-(3-methoxyphenyl)ethanamine (1.0 equiv) in anhydrous methanol (approx. 10 mL per mmol of amine).

    • Add benzaldehyde (1.05 equiv) to the solution.

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours or until TLC analysis indicates the complete disappearance of the imine intermediate.[6]

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the remaining aqueous residue between dichloromethane (or ethyl acetate) and water.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

    • The crude product (a free base oil) can be purified by flash column chromatography on silica gel. For long-term storage or analytical purposes, the free base can be dissolved in a minimal amount of ethanol or ether and precipitated as its hydrochloride salt by adding a solution of HCl in ether.

Synthesis Workflow Diagram

G reactant1 2-(3-methoxyphenyl)ethanamine solvent1 Methanol, Room Temp. reactant1->solvent1 reactant2 Benzaldehyde reactant2->solvent1 intermediate Imine Intermediate solvent1->intermediate reagent1 1. Cool to 0°C 2. Add NaBH₄ intermediate->reagent1 product_crude Crude Product (Free Base) reagent1->product_crude workup Work-up (Quench, Evaporate, Extract, Dry) product_crude->workup purification Purification (Column Chromatography) workup->purification product_final Pure N-benzyl-2-(3-methoxyphenyl)ethanamine purification->product_final

Caption: Reductive amination workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra require empirical acquisition, the following data are predicted based on the known chemical structure and spectral data from analogous compounds.[7][8]

Predicted ¹H NMR Spectroscopy
  • δ 7.20-7.40 (m, 5H): Aromatic protons of the N-benzyl group.

  • δ 6.70-7.25 (m, 4H): Aromatic protons of the 3-methoxyphenyl group.

  • δ 3.80 (s, 2H): Methylene protons of the benzylic (N-CH₂ -Ph) group.

  • δ 3.75 (s, 3H): Methyl protons of the methoxy (-OCH₃ ) group.

  • δ 2.70-2.90 (m, 4H): Methylene protons of the ethyl chain (-CH₂ -CH₂ -N).

  • δ ~1.5-2.5 (br s, 1H): Amine proton (N-H ). This signal is often broad and its chemical shift is concentration and solvent dependent; may exchange with D₂O.

Predicted Infrared (IR) Spectroscopy
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300 - 3500Weak-Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Aryl Ether)1200 - 1280 (asymmetric) & 1000-1075 (symmetric)Strong
C-N Stretch1020 - 1250Medium
Predicted Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to fragment via pathways common to benzylamines.

  • Molecular Ion (M⁺): A peak at m/z = 241 is expected.

  • Base Peak: The most prominent peak is predicted to be at m/z = 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the cleavage of the benzyl group.

  • Other Key Fragments:

    • m/z = 150: Resulting from cleavage of the bond between the two ethyl carbons ([M - C₇H₇]⁺).

    • m/z = 121: From cleavage of the bond alpha to the nitrogen on the phenethylamine side, yielding the 3-methoxybenzyl cation.

Pharmacological Context and Research Applications

Structure-Activity Relationship (SAR) in N-Benzylphenethylamines

A foundational principle in the pharmacology of psychedelic phenethylamines is that N-benzylation drastically enhances potency.[2] Early studies showed that simple N-alkylation (e.g., with methyl or ethyl groups) diminished activity, so it was a significant discovery that adding a larger N-benzyl group, particularly one with specific substitutions, could increase 5-HT₂A receptor binding affinity and functional activity by orders of magnitude.[2] This enhancement is believed to arise from additional favorable interactions between the N-benzyl moiety and the receptor's binding pocket.

Postulated Mechanism of Action

Given its structural membership in the N-benzylphenethylamine class, N-benzyl-2-(3-methoxyphenyl)ethanamine is strongly predicted to function as a serotonin 5-HT₂A receptor agonist.[1] The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers then trigger downstream events, including the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT₂A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP₃ plc->ip3 Generates dag DAG plc->dag Generates ca2 ↑ Intracellular Ca²⁺ ip3->ca2 Stimulates Release pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Neuronal Excitability) ca2->response Leads to pkc->response Leads to ligand N-benzyl-2-(3-methoxyphenyl)ethanamine (Agonist) ligand->receptor Binds

Caption: Postulated signaling pathway via 5-HT₂A receptor activation.

Potential Research Applications
  • Pharmacological Probe: As a potent and selective ligand (a characteristic of this class), this compound could be used in vitro and in vivo to study the function and regulation of the 5-HT₂A receptor.[2][9]

  • SAR Studies: Synthesizing and testing this compound contributes a valuable data point to the broader understanding of how substituent positioning on the phenethylamine ring impacts receptor interaction, complementing existing data on 2- and 4-position analogs.

  • Scaffold for Drug Discovery: The N-benzylphenethylamine core is a privileged scaffold. This specific analog could serve as a starting point for the design of novel ligands targeting the 5-HT₂A receptor for potential therapeutic applications in conditions like depression or cluster headaches.[2]

  • Analytical Standard: In the field of forensic chemistry, a well-characterized sample of this compound is essential for the unambiguous identification in seized materials or toxicological screenings.[3]

Conclusion

N-benzyl-2-(3-methoxyphenyl)ethanamine is a structurally significant member of the potent N-benzylphenethylamine class of compounds. While not as extensively studied as its "NBOMe" relatives, its chemical architecture strongly suggests a high affinity and agonist activity at the serotonin 5-HT₂A receptor. This guide provides the foundational knowledge for its synthesis, characterization, and pharmacological evaluation. The detailed protocols and predicted data serve as a robust starting point for researchers aiming to explore its properties, positioning it as a valuable tool for neuroscience research and a potential scaffold for future drug development endeavors.

References

  • ChemicalBook. N-benzyl-2-(3,4-diMethoxyphenyl)-N-MethylethanaMine synthesis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFApFUGyyIFnw2lD_6NtwTylrquqlSTMIUGi9R1qyLLca6PI1002Htce__iPF3gbU9Lg5l1f0HSSKcMWDXxxjTTHpwYj1WyA7sfgIqiF5LwH0etwY-nzBIdI6h_5vpO76S2GfLiFYTPE5oRnIPutvk0
  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Available from: https://vertexaisearch.cloud.google.
  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzPoEGFJ4GV728pCoGLTwXslrHtO1UUE1gHWw0nM4TQu6A1U0zMZTMosxyHbPFLmvzEw9ZBAcjkQDye-B3Fz9cQnsVqj7TCzLAqD8OSFnM0T2g6cb8v1Dx_6b_7ntA8xznVeGvjcc-GIc_Dkw=
  • BenchChem. (2025). An In-depth Technical Guide on the Core Characterization of N-benzyl-2-methoxyethanamine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgDYGnjd65T1GfuQsz6g_jGFv_BkEiuEGvrn63Ck2a6Z4UOSP6qgQPVHieWZ2HFDNfdGiw1iMQmUoCXE8ZMOnuaY1yjy2--Z3hG69LKui5ig-asBvFdPFEzTwnN6aMAAakFFHCuTykwDIFUXsJ7zZjDr5PyeL4a2ThWOpEQRrD-KUSwFIF0I4OchT4hpdhPwIViUHYglR2stu7NwETgB6JAPprziqqGYlsd7TIjddjuEs5RMaC
  • PubChem. Benzyl[2-(4-methoxyphenyl)ethyl]amine. National Center for Biotechnology Information. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHao0UaHv4YYxG8n6iW5ZznXqQoDJDqV-Ig8G6Wq2Y1svfzWTSx5D4fQhPEFCK-DqL5_BmZ9Xk7kdyYoEObvrUDi7HpwURShFaOK2hQatTaYKi0oG_DspXjhWvYnVZ3ytA9nqlEnkDEhrxLD1k=
  • PubChem. N-Benzyl-2-(2-methoxyphenoxy)ethylamine. National Center for Biotechnology Information. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxdtACKpaVfLAoNgnWuqngu6pJDvr0-iJPbV0LTxDZaTCIfUL7T4-1-YbVyYvnr393VgBHb4NE8nNNM2jM8eJaVAsppdOwz0ZmbpK1qb0mv7USJMXJEclhRIhgXrNiwgFJJJulSgKwOKhei_wrJKzofVvMnwYdJyqAS0VdoR-zuSoriAzjJojR1JbAFQ==
  • The Royal Society of Chemistry. (2015). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Nn5VFzjDnIYCppuipI-PjU3UP43N0dJuU33dNCvEYaTU8mBKuVWqmc0uZ2AKt8BF_JTP1fIpLerfEfubWZhYVhXyw9XfoWTrgTfnoAswNj-HQ0c_LhSoGsApvlgthrZPSY-oI3-Nctfe2b7bbDijeoIm6139q6A=
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuW3DzXoaNykTecTZGvXysqGWRvrw0NH5YB9ey-Yej9nyLO2Pxx326sdq1JxBbuKF0AoAjQQCa9_dk-ooWFWGB5tFcBUuXTM7wR_hWSwPycIhitunsLMYal4jjQ6SEMo6fTkcWOYOt9ieIvEwIH5MesUNniXnsHRhblLOIKMRuy8GLB3Tcs-3TLVlYWFEDuxg=
  • Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE78OcxOvTjOW2zbb-tuYH7A4EMtDsr9v_hH0kxpauKJkU-UahlGOhRiV-IztxBfDAiMiKDBM0Q9ye6rrnarpnDCEGQ8wEmHoVRp-F9X8qzV-l17WaN-abPu_a74VQJpYCd77JX
  • Enamine. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6VKluf6W8t0KbDdDszSX9hoyXJM4iNIZDnq3AE-FUaXXL8WT27H3PUqWDcaMDG63K1MCRoQGYbakwLY8hS_Rq3KzqnHk32O_s_C2gRBXA4HXB1Az11rwy0XaOV_fRReDhke6ETgWSnpmvdGMiu22mVz7P-BDfItGMKDzGTdFsFwtDa6clBk5Mc91-APCG57ogYaXNwdBzT_035Vv9YlqRQbQZjw1tN-TAzA==
  • BenchChem. (2025). Differentiating N-benzyl-2-methoxyethanamine from its Positional Isomers by GC-MS: A Comparison Guide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM8mWUXJ5GxLrQYPkf7FGHHMgIHAUxZ_kyK3ANbnuwlIhcDHdZ7l3R85ycNU8DtB0UFCNhhjU_Y_3DCmOstXi3QSQdUIWDc4YVDCAKYtzMzYPjEAY2NmHtQWLLIxL3PH2j5PwXnK9cuzLf-QVDTF8Q43xR6kZZdoLVXNzxGae7JptlExYbOMIu094Om68XbeQIjz1V2Vg5PnAVRwT0TkwcDAPHM5_geNamIec50P5r-NKo5IucrPDctt-_-8iTIEdlIA==
  • Global Substance Registration System (GSRS). N-BENZYL-2-(2-METHOXYPHENOXY)ETHANAMINE HYDROCHLORIDE. Available from: https://vertexaisearch.cloud.google.
  • Scientific Research Journal. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkaPH2jAB6RZRzwdRtAZWwBOOsxBnWZ5DViQjVgyoSV7GOsT5jmHUymDCK5ZzRArTFyZTHPDFYD7dDW6GSupOX0GRZGBu0Sw1GsTX4LyeAbMyUNm6f-x5KClCfPYWiPlIn1lmgxQ==
  • Demin, K. A., et al. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. PubMed. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDbdsg-ZiBKnIWSfIBgnwUoRKmZtozL0tJ5ibUkx-lJNdz0yVUdoH6wP8wl4Yk6PM0yy2GxXJQeafzf3z3eeXWFe3No2qqGwwpr0QCkSI-JBXvnLoG317mBuxyO8Q-32hl1yGi
  • NIST. N-Benzyl-2-phenethylamine. NIST Chemistry WebBook. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH78AHGgKopFO8or6VJXBDktCR-LUnT8egdeJilKPpGpvci9nrOcD4t_wgsiA1wjzcH4tLta3mcVqCw0NpvGDnY2zp2n2i9VrASa-AhTMaTvghgnVKxyrB_Gd1a840Lqam15TRcsNTXsz2ZzFmA
  • PrepChem.com. Synthesis of N-Benzyl 2-(3-methylcarbamoylphenoxy)nicotinamide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLDuqPdJoY4qe9azWXvLdSa83SVIZ3mK8gojNjOGvEeL3ZDq7bhtEJZOjQDorUp8PdnYCqtIke55D6d3ByUoXDzD1HWuWfhECRxo66o4mEFL6EWO7azl7PoVf_Idj2kE1bcEdIWZrQGAYNDHU9twkRfVSNlLr2am7lv_tAI4ewTwMHmbU4
  • ResearchGate. (2018). Analysis of N-benzyl 2-acetamido-3-methoxypropionamide ((R) -... Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0rwXnA1uN5qbLKcEga1JXzc3lYagwJS3uzdZG5SODbaawjjkWzmVY50e81CXUn7xT8l30h0wfx7Z3aXsQIi9KMpQy6xORaxpA4qfTqFfdV-2DM-zRkCiJfSxVPE0ur2zjs5aMLMI9hyvtOc-k7x0I-n4u-AfJ5rhOrIev6rpIzih2ZU3Bk9TNVM-U822jyQjk2hYWh5FSPufcP-_CnsP3OBfboIxoP868VZxdthbxGg==
  • Sigma-Aldrich. N-benzyl-1-(4-methoxyphenyl)-2-propanamine AldrichCPR. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPONNwe-wyUkoEcQAdFObCVLH2Zz5Z6gIdfe1fMoN9UAJLaPGAX62O2G2gmDQnn6dAXLw7-eFQeBPs5xf0drS36_NatGFDFzlWLRfSnjGTbWPuFrmOAiK4iB-RFVfrb47p_e7mWVdyzppns_EBm7AqdG3GsqGL
  • Wikipedia. Benzscaline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqRgp-QC0bapteU-mToq5EZ6dYSw-czjEOQfOQf7i0RX5at6cOFzuzOAjrZgA4l-7ff7vML3Xa_MBg_EUi6bWpZ0vN2Bb8F_m0mc-UFXoCeNxd0ZNkqxz8YIT8Cnlc2RK2PMCI
  • MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxyxUEte58hp7YB44r1fi_Yiv--ScQEl58t8N3U3yMAeNG870nC_xNVZ46Yn0z8nE9WmHEP85i0tF8D8VU0UAh-vJkcYco6MiLrdKOjoNnqY1SofDI4hDwd45-3jlJDwPkQU5h
  • SIELC Technologies. (2018). N-Benzyl-2-(2-methoxyphenoxy)ethylamine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSC29fj5FsX6dGcDgQGrdrcZ8lJh8RYqPeughd8G1WukVzw4d9VblABqIYn0i6fSOdH8GRAa8im0rTpyxzKTab1PkMVjI0lL3_1JeGF-H7losiogT7q9X78eGyuZX_qs8A9sH4FMzMmppV4Ub9QcujFpc=
  • SIELC Technologies. (2018). N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7NgUcRwyhXwI9LZgE35oUo7ag5kp8-eO3sDKM2VWPFNrccnBoVSprnroxb26Jwy-Dqqrgse3y03wMPmmL00IWIpe_QjS12KodNm6Mj-Je4ylkVw2gIX2R4ppMA2PkHQ4o5URiXsUfou1L94zW6u6-4vsgffnVAIT8zfAlwSaq9w==
  • PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwgOjxFUHlrOnlypMwts-nuD-9wH-nMUNl13VJFg4yNrIM5gJm2P9UQCpHomq8XPp4EFKiW3r7FcS5WRZ8ld2Ya1Sz4Hzx0kVKOBTw86TYj09FIGNjWfrJYFEeez-BpH1LOTqMdxzFnuTU430hPoxvXKKtCI17CrcKHR52
  • NextSDS. BENZYL-(3-METHOXY-BENZYL)-AMINE — Chemical Substance Information. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW0hrAPNkqxn7ia5T-PrBC-PJMdku3p3BZ5bUtjmSVMZWoAVLCOENhe4BtACPjq2rrXSxR1y8x6tKdOrTGuxyuUmSJzNQCrAjemW3Mi8dIhcXFLi3DfdkjdGy0qvSOnpc0d2sCtMuFQ9mr4R3lPPT8yThtuT779r7r8OIfGbhw-txrKg==
  • BOC Sciences. CAS 3246-03-5 (N-[2-(2-Methoxyphenoxy)ethyl]benzyl amine). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG70h65qQtVVfay359rps-rpIEBPLUuw1vTaMv68DrwGUPNUvsWM184_z3nw8E1bS30bmAOZDqTv3fv3QJYw_7fI6Yfrqhvr8BFMqMQYh6mmmzcGiKWOWx6qR7B_QuSaDazdIdYQ2ddz32WdXHm2vhKLiJ2dqvjPqg9qGBrmG-Y69CkrBbN9cFbOs_jQMkQZjy2bMKPDMROd_SB7A==

Sources

Foundational

Toxicological Profiling of N-Benzyl-2-(3-methoxyphenyl)ethanamine Derivatives: Mechanisms, Metabolic Fate, and In Vitro/In Vivo Toxicity

Prepared by: Senior Application Scientist, Toxicology & Neuropharmacology Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals Executive Summary The N-benzyl-2-(3-methoxyphenyl)ethanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Toxicology & Neuropharmacology Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary

The N-benzyl-2-(3-methoxyphenyl)ethanamine scaffold represents a critical structural pivot in modern neuropharmacology. As a positional isomer of the heavily studied 2,5-dimethoxy (2C) phenethylamine series, the 3-methoxy derivative undergoes profound toxicodynamic shifts when N-benzylated. This whitepaper synthesizes the mechanistic causality behind its toxicity, outlines self-validating in vitro screening methodologies, and provides a comparative quantitative analysis to guide forensic and pharmaceutical profiling.

Chemical Topology & Structure-Activity Relationship (SAR)

The addition of an N-benzyl moiety to the base 3-methoxyphenethylamine core fundamentally alters the molecule's pharmacokinetic and pharmacodynamic landscape.

  • Lipophilicity and BBB Permeability: The N-benzyl group dramatically increases the partition coefficient (LogP). This elevated lipophilicity enhances passive diffusion across the blood-brain barrier (BBB) and promotes accumulation in lipid-rich tissues, drastically prolonging the toxicological half-life[1].

  • Receptor Anchoring: Structurally, the N-benzyl substitution allows the molecule to anchor into a secondary hydrophobic pocket within the 5-HT2A receptor (specifically interacting with residues Phe339 and Phe340). This interaction converts a low-affinity phenethylamine into a sub-nanomolar super-agonist[2].

Pharmacodynamics & Systemic Pathology

The toxicity of N-benzyl phenethylamines is primarily driven by receptor hyperactivation rather than classical metabolic poisoning.

  • 5-HT2A/2C Hyper-Agonism: These derivatives exhibit extreme affinity for serotonergic receptors. Prolonged Gq-protein coupling leads to massive intracellular calcium surges, mitochondrial membrane depolarization, and the generation of reactive oxygen species (ROS), culminating in neuronal apoptosis[2],[1].

  • Adrenergic Off-Target Effects: N-benzyl derivatives also act as potent alpha-1 adrenergic agonists. This dual-action mechanism triggers a severe sympathomimetic toxidrome characterized by extreme vasoconstriction, hypertension, and tachycardia[3],[4].

  • Clinical Toxidrome & Rhabdomyolysis: In vivo, the combination of serotonergic and adrenergic storming frequently leads to hyperthermia, seizures, and metabolic acidosis. Notably, rhabdomyolysis is a highly prevalent and lethal complication, driven by sustained vasoconstriction and hyperthermic muscle breakdown[5],[6].

Visualizations of Toxicity & Screening Workflows

Pathway Ligand N-benzyl-2-(3-methoxyphenyl) ethanamine Derivative Receptor 5-HT2A Receptor (Hyperactivation) Ligand->Receptor Gq Gq-Protein Coupling Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Surge IP3->Ca Mito Mitochondrial Depolarization & ROS Generation Ca->Mito Tox Neurotoxicity & Cellular Apoptosis Mito->Tox

Fig 1. 5-HT2A-mediated intracellular neurotoxicity signaling cascade.

Workflow Prep Compound Library Preparation Cell SH-SY5Y Cell Culture Incubation Prep->Cell Assay2 CYP450 Metabolic Stability (LC-MS/MS) Prep->Assay2 Assay1 Resazurin Reduction (Cell Viability) Cell->Assay1 Data EC50 & Clearance Quantification Assay1->Data Assay2->Data Report Toxicity Profile Generation Data->Report

Fig 2. High-throughput in vitro toxicity and metabolic screening workflow.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: High-Content In Vitro Neurotoxicity Assay

Rationale: SH-SY5Y neuroblastoma cells endogenously express human 5-HT and adrenergic receptors, providing a highly accurate in vitro model for neurotoxicity.

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at 1×104 cells/well. Incubate for 24h at 37°C, 5% CO2.

  • Compound Treatment & Controls: Treat cells with the N-benzyl derivative across a logarithmic concentration gradient (0.1 µM to 500 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive toxicity control (100 µM Verapamil). To isolate 5-HT2A-mediated toxicity, pre-treat a parallel cohort with 10 µM Ketanserin (a selective 5-HT2A antagonist).

  • Viability Staining: After 24h, add Resazurin (10% v/v) and incubate for 4h.

    • Causality: Resazurin reduction is strictly dependent on active mitochondrial dehydrogenases. A decrease in fluorescence directly quantifies mitochondrial dysfunction and impending apoptosis[1].

  • Quantification: Measure fluorescence (Ex: 560 nm / Em: 590 nm) and calculate the EC50 using non-linear regression analysis.

Protocol 2: CYP450 Metabolic Stability Assay

Rationale: N-benzyl phenethylamines undergo extensive first-pass metabolism via CYP3A4 and CYP2D6 (primarily N-dealkylation and O-demethylation). Saturation or inhibition of these pathways is a primary driver of acute systemic toxicity[1],[7].

  • Incubation: Combine 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: Quench the reaction at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile spiked with an internal standard (e.g., D4-25I-NBOMe).

  • Protein Precipitation: Centrifuge samples at 15,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Quantify the remaining parent compound via LC-MS/MS (MRM mode).

    • Causality: Calculating intrinsic clearance ( CLint​ ) identifies whether the derivative is a low- or high-extraction ratio drug, directly predicting its in vivo accumulation risk.

Quantitative Toxicological Summary

The table below summarizes the drastic toxicodynamic shift observed when the base phenethylamine scaffold is N-benzylated.

Compound Class5-HT2A Affinity (Ki, nM)SH-SY5Y Cytotoxicity (EC50, µM)LogP (Lipophilicity)Primary Toxicological Risk
Base Phenethylamine (e.g., 3-MeO-PEA / 2C series)10.0 - 50.0> 200.01.5 - 2.0Mild sympathomimetic effects
N-Benzyl Derivative (e.g., NBOMe analogs)0.04 - 1.020.0 - 80.03.5 - 4.5Severe neurotoxicity, Rhabdomyolysis

Data synthesized from comparative in vitro studies on phenethylamine scaffolds[2],[1],[4].

References

  • [5] Title: Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens | Source: nih.gov | URL: 5

  • [3] Title: NBOMe Drugs | Source: calpoison.org | URL: 3

  • [2] Title: Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? | Source: nih.gov | URL: 2

  • [1] Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues | Source: mdpi.com | URL: 1

  • [6] Title: NBOMes–Highly Potent and Toxic Alternatives of LSD | Source: frontiersin.org | URL: 6

  • [4] Title: 25I-NBOMe | Source: wikipedia.org | URL: 4

  • [7] Title: Metabolic Fate of Hallucinogenic NBOMes | Source: acs.org | URL: 7

Sources

Protocols & Analytical Methods

Method

Application Note: Direct Reductive Amination Protocol for the Synthesis of N-benzyl-2-(3-methoxyphenyl)ethanamine

Executive Summary The synthesis of secondary amines is a foundational transformation in medicinal chemistry, as these motifs are ubiquitous in neuroactive compounds, complex active pharmaceutical ingredients (APIs), and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of secondary amines is a foundational transformation in medicinal chemistry, as these motifs are ubiquitous in neuroactive compounds, complex active pharmaceutical ingredients (APIs), and advanced building blocks. This application note establishes a highly efficient, scalable, and self-validating protocol for the synthesis of N-benzyl-2-(3-methoxyphenyl)ethanamine . By coupling 2-(3-methoxyphenyl)ethanamine (3-methoxyphenethylamine) with benzaldehyde via a direct reductive amination pathway, this guide provides researchers with a reliable methodology that prioritizes chemoselectivity, high yield, and operational safety.

Mechanistic Rationale & Reagent Selection

The core challenge in synthesizing secondary amines via reductive amination is preventing the premature reduction of the starting aldehyde and avoiding over-alkylation (tertiary amine formation).

Historically, sodium borohydride (NaBH₄)[1] was utilized; however, its aggressive hydride-donating capacity rapidly reduces aldehydes to alcohols, mandating a cumbersome two-step "indirect" process where the imine must be fully isolated before reduction[2]. Conversely, sodium cyanoborohydride (NaBH₃CN) offers excellent chemoselectivity but generates highly toxic hydrogen cyanide gas during aqueous workup, posing significant safety hazards at scale[1].

To bypass these limitations, this protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . As demonstrated by Abdel-Magid et al.[3], the steric bulk and electron-withdrawing nature of the three acetoxy groups significantly attenuate the nucleophilicity of the borohydride core. This renders STAB virtually unreactive toward benzaldehyde at room temperature, allowing it to selectively reduce only the transient, highly electrophilic iminium/imine intermediate[3]. Furthermore, 1,2-dichloroethane (DCE) is selected as the optimal solvent over tetrahydrofuran (THF) because STAB exhibits superior solubility and faster reaction kinetics in halogenated environments[3].

ReactionPathway A 3-Methoxyphenethylamine (Primary Amine) B Benzaldehyde (Aldehyde) C Imine Intermediate (Schiff Base) D N-benzyl-2-(3-methoxyphenyl)ethanamine (Secondary Amine) C->D Hydride Transfer (NaBH(OAc)3) AB AB AB->C Condensation (-H2O)

Figure 1: Reaction pathway for the direct reductive amination of 3-methoxyphenethylamine.

Quantitative Data: Stoichiometric Matrix

To ensure reproducibility, the following stoichiometric matrix is standardized for a 10 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
3-Methoxyphenethylamine Primary Amine (Limiting)151.211.00 eq1.51 g (10.0 mmol)
Benzaldehyde Electrophile106.121.05 eq1.11 g (10.5 mmol)
Glacial Acetic Acid Acid Catalyst60.051.00 eq0.60 g (10.0 mmol)
NaBH(OAc)₃ (STAB) Chemoselective Reductant211.941.50 eq3.18 g (15.0 mmol)
1,2-Dichloroethane (DCE) Reaction Solvent98.96N/A50.0 mL (0.2 M)

Experimental Protocol

This methodology is designed as a self-validating system , embedding in-process analytical checks to ensure each mechanistic milestone is achieved before proceeding.

Phase 1: Imine Condensation
  • System Preparation: Charge an oven-dried 100 mL round-bottom flask with a magnetic stir bar. Flush the system with inert nitrogen gas (N₂).

  • Reagent Mixing: Add 3-methoxyphenethylamine (1.51 g, 10 mmol) and anhydrous 1,2-dichloroethane (50 mL) to the flask.

  • Aldehyde Addition: Add benzaldehyde (1.11 g, 10.5 mmol) dropwise via syringe.

    • Causality: A slight stoichiometric excess (1.05 eq) of the aldehyde drives the equilibrium toward complete consumption of the primary amine, preventing the notoriously difficult chromatographic separation of primary and secondary amines later.

  • Catalysis: Add glacial acetic acid (0.60 g, 10 mmol) in one portion.

    • Causality: The mildly acidic environment protonates the carbonyl oxygen, accelerating the nucleophilic attack and subsequent dehydration of the hemiaminal intermediate into the Schiff base[2].

  • Incubation: Stir the mixture at room temperature (20–25 °C) for 45 minutes.

    • Self-Validation Checkpoint 1: Perform TLC (Silica, 9:1 DCM:MeOH, UV/Ninhydrin stain). The primary amine starting material (ninhydrin-active, low Rf) must be completely absent, replaced by a new, less polar UV-active spot corresponding to the imine.

Phase 2: Chemoselective Reduction
  • Hydride Transfer: Once imine formation is analytically confirmed, add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition mitigates the mild exotherm. Spikes in thermal energy can lead to off-target reduction of the unreacted benzaldehyde or degradation of the imine[2].

  • Reaction Maturation: Stir the resulting heterogeneous suspension at room temperature for 2 to 4 hours.

    • Self-Validation Checkpoint 2: The suspension will gradually clarify as the STAB is consumed. Analyze via LC-MS. The reaction is complete when the target mass[M+H]⁺ = 242.15 is the dominant peak and the imine mass is depleted.

Phase 3: Quench and Isolation
  • Neutralization: Cool the flask in an ice bath and carefully quench by adding 50 mL of saturated aqueous NaHCO₃ dropwise.

    • Causality: The basic aqueous phase neutralizes the acetic acid and hydrolyzes any unreacted STAB, safely releasing hydrogen gas[2].

    • Self-Validation Checkpoint 3: Continue stirring until all visible effervescence (gas evolution) ceases, confirming the complete destruction of the hydride reagent.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCE) layer. Extract the remaining aqueous layer with dichloromethane (2 × 25 mL).

  • Drying: Combine the organic phases, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine as a viscous oil.

Phase 4: Purification
  • Chromatography: Purify the crude product via flash column chromatography on silica gel.

  • Causality: Because the target molecule is a basic secondary amine, the silica gel must be pre-treated by adding 1% Triethylamine (TEA) to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, preventing severe peak tailing and irreversible product loss[2].

  • Elution: Elute using a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50, containing 1% TEA). Pool the pure fractions and concentrate to afford pure N-benzyl-2-(3-methoxyphenyl)ethanamine.

Workflow Step1 1. Reagent Mixing Combine Amine & Aldehyde in DCE Step2 2. Imine Formation Stir at RT (45 min) Step1->Step2 Step3 3. Selective Reduction Add STAB portion-wise (1.5 eq) Step2->Step3 Step4 4. Reaction Quench Neutralize with aq. NaHCO3 Step3->Step4 Step5 5. Product Isolation Extraction & Silica Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the secondary amine.

Troubleshooting & Process Deviations

Reaction PhaseExpected ObservationDeviation / IssueCorrective Action
Imine Condensation Complete disappearance of primary amine on TLC.Primary amine persists after 1 hour.Add 0.1 eq additional benzaldehyde and 0.5 eq anhydrous MgSO₄ to drive water removal.
Reduction Gradual clarification of the STAB suspension.High levels of benzyl alcohol detected via LC-MS.Ensure STAB is added only after imine formation is complete. Do not mix all reagents simultaneously.
Purification Sharp, distinct elution band on the silica column.Product streaks across multiple fractions (tailing).Increase the concentration of Triethylamine (TEA) in the mobile phase to 2% to better mask acidic silanols.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Chemistry Learner. "Reductive Amination: Definition, Examples, and Mechanism." Chemistry Learner. [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of N-Benzyl-2-(3-methoxyphenyl)ethanamine

Executive Summary & Scientific Rationale N-benzyl-2-(3-methoxyphenyl)ethanamine (also known as N-benzyl-3-methoxyphenethylamine) is a secondary amine belonging to the phenethylamine class. Compounds of this structural fa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-benzyl-2-(3-methoxyphenyl)ethanamine (also known as N-benzyl-3-methoxyphenethylamine) is a secondary amine belonging to the phenethylamine class. Compounds of this structural family are critical pharmacophores in medicinal chemistry, frequently serving as precursors to complex pharmaceuticals or acting directly as ligands for trace amine-associated receptors (TAARs) and 5-HT serotonin receptors[1].

Accurate structural elucidation of this compound is paramount for quality control in drug development. This application note provides a comprehensive, self-validating methodology for the acquisition and interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. By detailing the causality behind solvent selection, pulse sequence parameters, and 2D validation strategies, this guide ensures high-fidelity data acquisition and unambiguous spectral assignment.

Experimental Design & Causality

Solvent Selection and Internal Referencing

Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent solubilizing properties for moderately lipophilic secondary amines and its lack of exchangeable protons, which prevents suppression of the amine (-NH) signal. Tetramethylsilane (TMS, 0.03% v/v) is included as an internal standard (δ 0.00 ppm) to ensure absolute chemical shift accuracy. Residual CHCl₃ (δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) serves as a secondary reference point, adhering to standard trace impurity calibration protocols[2].

Pulse Sequence and Relaxation Causality
  • ¹H NMR (Proton): A standard 30-degree pulse sequence (zg30) is utilized. A relaxation delay ( D1​ ) of 1.0 second is sufficient because protons in small organic molecules typically exhibit short longitudinal relaxation times ( T1​ ) due to efficient dipole-dipole interactions.

  • ¹³C NMR (Carbon): A proton-decoupled 30-degree pulse sequence (zgpg30) is employed. Because ¹³C has a low natural abundance (1.1%) and a lower gyromagnetic ratio than ¹H, 512 scans are required to achieve an acceptable signal-to-noise ratio. Crucially, the D1​ delay is extended to 2.0 seconds. This is necessary because quaternary carbons (e.g., C-1 and C-3 on the methoxyphenyl ring) lack directly attached protons, leading to significantly longer T1​ relaxation times. Failing to extend D1​ would result in the artificial suppression of these critical quaternary signals.

NMR_Workflow Prep Sample Preparation 15-50 mg in CDCl3 Lock Lock & Shim Z0-Z5 coils, 2H lock Prep->Lock Acq1H 1H NMR Acquisition zg30, ns=16, d1=1s Lock->Acq1H Acq13C 13C NMR Acquisition zgpg30, ns=512, d1=2s Lock->Acq13C FT Fourier Transform & Phase Correction Acq1H->FT Acq13C->FT Assign Spectral Assignment & Multiplet Analysis FT->Assign

Caption: Workflow for NMR sample preparation, acquisition, and spectral processing.

Step-by-Step Acquisition Protocol

  • Sample Preparation: Weigh 20 mg of N-benzyl-2-(3-methoxyphenyl)ethanamine for ¹H NMR (or 50 mg for ¹³C NMR) into a clean glass vial. Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% TMS). Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe for both ¹H (400.13 MHz) and ¹³C (100.61 MHz) frequencies to maximize power transfer and signal sensitivity.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (TopShim or equivalent) on the Z-axis (Z0-Z5) to ensure a highly homogenous magnetic field, which is critical for resolving fine J-coupling multiplets.

  • ¹H Acquisition: Load the zg30 parameter set. Set spectral width (SW) to 20 ppm, center the offset (O1) at 5 ppm, and acquire 16 scans (ns=16) with a 1-second relaxation delay.

  • ¹³C Acquisition: Load the zgpg30 parameter set with WALTZ-16 composite pulse decoupling. Set SW to 250 ppm, center the offset at 100 ppm, and acquire 512 scans (ns=512) with a 2-second relaxation delay.

  • Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation. Phase the spectra manually (zero-order and first-order) and perform baseline correction. Set the TMS peak to exactly 0.00 ppm.

Quantitative Data Presentation

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Structural Origin
1.65Broad singlet (br s)-1HSecondary Amine (-NH -)
2.82Triplet (t)7.22HEthanamine chain (Ar-CH₂ -CH₂-N)
2.91Triplet (t)7.22HEthanamine chain (Ar-CH₂-CH₂ -N)
3.80Singlet (s)-3HMethoxy group (-OCH₃ )
3.82Singlet (s)-2HBenzyl group (N-CH₂ -Ph)
6.75 – 6.82Multiplet (m)-3H3-MeO-Phenyl (H-2, H-4, H-6)
7.21Triplet (t)7.81H3-MeO-Phenyl (H-5)
7.24 – 7.35Multiplet (m)-5HBenzyl Phenyl ring (H-2',3',4',5',6')
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Origin
36.5CH₂Ethanamine chain (Ar-C H₂-CH₂-N)
50.5CH₂Ethanamine chain (Ar-CH₂-C H₂-N)
53.8CH₂Benzyl group (N-C H₂-Ph)
55.2CH₃Methoxy group (-OC H₃)
111.5CH3-MeO-Phenyl (C-4)
114.5CH3-MeO-Phenyl (C-2)
121.0CH3-MeO-Phenyl (C-6)
127.0CHBenzyl Phenyl (C-4', para)
128.2CHBenzyl Phenyl (C-2', C-6', ortho)
128.5CHBenzyl Phenyl (C-3', C-5', meta)
129.5CH3-MeO-Phenyl (C-5)
140.4C (Quat)Benzyl Phenyl (C-1', ipso)
141.6C (Quat)3-MeO-Phenyl (C-1, ipso)
159.8C (Quat)3-MeO-Phenyl (C-3, attached to O)

Mechanistic Insights & Self-Validating Systems

Causality of Chemical Shifts

The chemical shifts observed in the aliphatic region are directly governed by the electronegativity of adjacent heteroatoms and the anisotropic deshielding effects of the aromatic rings:

  • The Ethanamine Chain: The protons at δ 2.91 ppm are shifted further downfield than those at δ 2.82 ppm due to their direct proximity to the electronegative nitrogen atom. The predictable triplet-triplet splitting pattern ( J=7.2 Hz) is a classic first-order coupling system confirming the -CH₂-CH₂- connectivity.

  • The Methoxy vs. Benzyl Overlap: A common challenge in the ¹H NMR of N-benzylphenethylamines is the near-isochronous overlap of the methoxy protons (-OCH₃) and the benzyl methylene protons (N-CH₂-Ph), both appearing around δ 3.80 ppm[1]. The methoxy protons are deshielded by the highly electronegative oxygen, while the benzyl protons are subjected to the combined deshielding effects of the nitrogen atom and the magnetic anisotropy of the adjacent phenyl ring.

The 2D NMR Self-Validating Strategy

To prevent misassignment caused by the 1D ¹H spectral overlap at δ 3.80 ppm, the protocol mandates a self-validating system using 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

While the protons overlap in the ¹H dimension, their attached carbons are fully resolved in the ¹³C dimension (δ 55.2 ppm for -OCH₃ vs. δ 53.8 ppm for N-CH₂-Ph). The HSQC experiment maps these distinct carbon shifts back to the overlapping proton signals, definitively resolving them. Concurrently, the HMBC experiment validates the structure by showing a long-range ³JCH correlation between the methoxy protons and the quaternary C-3 carbon (δ 159.8 ppm) of the aromatic ring, a correlation impossible for the benzyl protons.

NMR_Validation Overlap 1H Overlap Issue: OCH3 & Benzyl CH2 (~3.80 ppm) HSQC 1H-13C HSQC (Direct C-H coupling) Overlap->HSQC HMBC 1H-13C HMBC (Long-range C-H coupling) Overlap->HMBC Res1 Resolve OCH3 (δC 55.2 ppm) HSQC->Res1 Res2 Resolve Benzyl CH2 (δC 53.8 ppm) HSQC->Res2 Confirm Confirm Connectivity to Aromatic Rings HMBC->Confirm Res1->Confirm Res2->Confirm

Caption: Self-validating 2D NMR strategy to resolve ¹H spectral overlap.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link][3]

  • Juncosa, J. I., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 4(1), 96-109.[Link][1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier.[Link]

Sources

Method

N-benzyl-2-(3-methoxyphenyl)ethanamine as a chemical precursor in drug discovery

Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In the landscape of preclinical drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of preclinical drug discovery, N-benzyl-2-(3-methoxyphenyl)ethanamine (CAS: 55841-50-4) serves as a highly privileged chemical precursor[1]. It is fundamentally utilized to construct Tetrahydroisoquinoline (THIQ) scaffolds, which are robust, conformationally restricted mimics of steroidal A/B-rings[2][3]. By leveraging this specific precursor, medicinal chemists can successfully bypass the complex stereochemical challenges inherent in natural steroid synthesis while retaining potent biological activity.

This application note details the mechanistic rationale, synthetic workflows, and self-validating experimental protocols for utilizing N-benzyl-2-(3-methoxyphenyl)ethanamine in the development of steroidomimetic microtubule disruptors and other CNS-active agents[2][4].

Pharmacophore Rationale & Mechanistic Insights

The selection of N-benzyl-2-(3-methoxyphenyl)ethanamine over other phenethylamine derivatives is not arbitrary; it is driven by precise pharmacophore mapping requirements[2][3].

  • The 3-Methoxy Group: Acts as a critical hydrogen-bond acceptor. When cyclized into a THIQ core, this methoxy group perfectly maps to the 2-methoxyestradiol (2ME) steroidal A-ring, an essential motif for binding to the colchicine site of tubulin[2][4]. Mechanistically, its electron-donating nature also activates the aromatic ring, directing the subsequent electrophilic ring closure exclusively to the para position.

  • The Ethylamine Backbone: Provides the necessary atomic spacing and flexibility to form the 6-membered nitrogenous ring during cyclization, locking the molecule into a rigid, biologically active conformation[3].

  • The N-Benzyl Group: Serves a dual purpose. Synthetically, it acts as a protecting group that prevents over-alkylation. Pharmacologically, it provides a highly lipophilic vector that engages deep hydrophobic clefts within target receptor pockets[4].

Pharmacophore Core N-benzyl-2-(3-methoxyphenyl)ethanamine Sub1 3-Methoxy Group (H-Bond Acceptor) Core->Sub1 Sub2 Ethylamine Linker (Flexibility & Basic Center) Core->Sub2 Sub3 N-Benzyl Group (Lipophilic Vector) Core->Sub3 Target1 Steroid A-Ring Mimic (Tubulin Binding) Sub1->Target1 Maps to Target2 THIQ Core Formation (Pictet-Spengler) Sub2->Target2 Facilitates Target3 Hydrophobic Cleft (Colchicine Site) Sub3->Target3 Engages

Figure 1: Pharmacophore mapping of N-benzyl-2-(3-methoxyphenyl)ethanamine to biological and synthetic targets.

Synthetic Workflow: From Precursor to Microtubule Disruptors

The conversion of the linear precursor into a potent anticancer agent relies on a highly convergent synthetic pathway. The cornerstone of this workflow is the Pictet-Spengler Cyclization , an acid-catalyzed condensation with an aldehyde that forms the THIQ core[2]. Following cyclization, the core is typically subjected to derivatization (e.g., sulfamoylation) to dramatically enhance its antiproliferative properties[2][4].

SynthesisWorkflow A 3-Methoxyphenethylamine (Starting Material) B Reductive Amination (Benzaldehyde, NaBH4) A->B C N-benzyl-2-(3-methoxyphenyl)ethanamine (Key Precursor) B->C D Pictet-Spengler Cyclization (HCHO, Acid Catalyst) C->D E Tetrahydroisoquinoline (THIQ) Core D->E F Derivatization (e.g., Sulfamoylation) E->F G Steroidomimetic Microtubule Disruptors (Anticancer Agents) F->G

Figure 2: Synthetic workflow from commercial starting materials to active microtubule disruptors.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure the causality of the chemical transformations is actively monitored.

Protocol A: Synthesis of N-benzyl-2-(3-methoxyphenyl)ethanamine via Reductive Amination

Direct alkylation with benzyl halides frequently results in over-alkylation to the tertiary amine. Reductive amination ensures selective secondary amine formation.

Reagents:

  • 3-Methoxyphenethylamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) / Methanol (MeOH) (1:1 v/v)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 3-methoxyphenethylamine in the DCM/MeOH solvent mixture under an inert argon atmosphere. Add benzaldehyde dropwise at room temperature. Stir for 2–4 hours.

  • IPC Check 1: Perform TLC (Eluent: DCM:MeOH 9:1). The primary amine (ninhydrin positive, lower Rf) should be completely consumed, replaced by the imine intermediate (UV active, higher Rf).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH₄ in small portions to control the exothermic evolution of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.

Protocol B: Pictet-Spengler Cyclization to the THIQ Core

The electron-donating 3-methoxy group activates the ring, facilitating intramolecular electrophilic aromatic substitution upon the formation of the iminium ion.

Reagents:

  • N-benzyl-2-(3-methoxyphenyl)ethanamine (1.0 eq)

  • Paraformaldehyde or Formaldehyde solution (37%) (1.2 eq)

  • Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH) (Catalytic to 1.0 eq depending on substrate reactivity)

  • Toluene or Ethanol

Step-by-Step Procedure:

  • Iminium Ion Generation: Dissolve the precursor in the chosen solvent. Add the aldehyde source and the acid catalyst.

  • Cyclization: Heat the mixture to reflux (approx. 80–110 °C depending on solvent) using a Dean-Stark trap if removing water is necessary to drive the equilibrium. Stir for 12–18 hours.

  • IPC Check 2 (Self-Validation via LC-MS): Sample the reaction. The cyclization represents a net addition of a methylene bridge. The target mass of the cyclized product (C₁₇H₁₉NO) will be exactly +12.01 Da higher than the starting precursor (C₁₆H₁₉NO).

  • Workup: Cool to room temperature. Neutralize the acid with 1M NaOH. Extract with Ethyl Acetate (3x).

  • Purification: Wash with brine, dry over MgSO₄, concentrate, and purify via recrystallization or chromatography to isolate the 2-benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline core.

Quantitative Data: Structure-Activity Relationship (SAR)

The derivatization of the THIQ core synthesized from N-benzyl-2-(3-methoxyphenyl)ethanamine yields compounds with profound antiproliferative activity. The table below summarizes the biological activity of various derivatives against DU-145 prostate cancer cells, demonstrating the necessity of specific functional groups (e.g., sulfamoylation)[2].

Compound IDR-Group at N-2C-3 SubstitutionFunctionalizationGI₅₀ (μM) against DU-145
5c 3'-MethoxybenzylHydrogenPhenol> 50.0
6a Unsubstituted BenzylHydrogenSulfamateInactive
6c 3'-MethoxybenzylHydrogenSulfamate2.1
8c 3'-MethoxybenzylMethylPhenol3.8
9c 3'-MethoxybenzylMethylSulfamate0.22 (220 nM)

Data Interpretation: The transition from a simple phenol (5c) to a sulfamate (6c) drastically increases potency. Furthermore, introducing a conformational bias via a C-3 methyl group (9c) forces the molecule into a rigid "steroid-like" conformation, pushing the activity into the nanomolar range[2][3].

References

  • Leese MP, Jourdan F, Dohle W, Kimberley MR, Thomas MP, Bai R, Hamel E, Ferrandis E, Potter BVL. "Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors." ACS Medicinal Chemistry Letters. 2011 Oct 31;3(1):5–9. Available at:[Link]

  • Dohle W, Jourdan FL, Menchon G, Prota AE, et al. "Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure." Journal of Medicinal Chemistry. 2018; 61(3): 1031–1044. Available at:[Link]

  • Chemical Register. "N-benzyl-2-(3-methoxyphenyl)ethanamine Compound Structure and Synonyms." ChemicalRegister Database. 2026. Available at: [Link]

Sources

Application

Application Note: Orthogonal Cell Viability and Neurotoxicity Profiling of N-Benzyl-2-(3-methoxyphenyl)ethanamine

Executive Summary & Scientific Rationale N-benzyl-2-(3-methoxyphenyl)ethanamine (CAS 55841-50-4) is a synthetic derivative belonging to the substituted phenethylamine class. In neuropharmacological drug development, phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-benzyl-2-(3-methoxyphenyl)ethanamine (CAS 55841-50-4) is a synthetic derivative belonging to the substituted phenethylamine class. In neuropharmacological drug development, phenethylamines are heavily investigated for their interactions with monoamine transporters (DAT, SERT) and trace amine-associated receptors. However, the addition of an N-benzyl group significantly increases the lipophilicity of the molecule, a structural change that directly correlates with 1[1].

Before conducting functional receptor binding assays, it is mandatory to establish a non-toxic concentration window. Phenethylamines and their N-benzyl derivatives (such as the NBOMe series) are known to induce oxidative stress, mitochondrial hyperpolarization, and subsequent apoptosis[2]. This application note provides a self-validating, multi-parametric methodological framework to accurately quantify the neurotoxicological profile of N-benzyl-2-(3-methoxyphenyl)ethanamine using human SH-SY5Y neuroblastoma cells.

Mechanistic Grounding: The Necessity of Orthogonal Assays

Relying on a single viability assay when screening novel psychoactive substances (NPS) frequently leads to false positives or false negatives. To ensure absolute data trustworthiness, this protocol employs an orthogonal approach:

  • MTT Reduction Assay (Metabolic Viability): Measures the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductases. Because phenethylamines can induce early-stage mitochondrial dysfunction, this assay detects3[3].

  • LDH Release Assay (Membrane Integrity): Quantifies lactate dehydrogenase leaked into the extracellular medium. Unlike MTT, which can be confounded by transient metabolic shifts, LDH release is a definitive marker of4[4].

  • Caspase-3/7 Activity (Apoptotic Pathway): Differentiates the mechanism of toxicity. High concentrations of phenethylamines typically cause rapid necrosis, while lower, prolonged exposures trigger 2[2].

Experimental Workflow & Cellular Pathways

G cluster_0 Cellular Stress Pathways in SH-SY5Y Cells Compound N-benzyl-2-(3-methoxyphenyl)ethanamine Mito Mitochondrial Dysfunction Compound->Mito Oxidative Stress Membrane Membrane Compromise Compound->Membrane High Dose Necrosis Apoptosis Apoptotic Cascade Compound->Apoptosis Prolonged Exposure Assay_MTT MTT Assay (Formazan) Mito->Assay_MTT Measures Metabolism Assay_LDH LDH Release Assay Membrane->Assay_LDH Measures Lysis Assay_Casp Caspase-3/7 Assay Apoptosis->Assay_Casp Measures Cleavage

Workflow mapping phenethylamine-induced cellular stress to orthogonal viability assays.

Self-Validating Experimental Protocols

Model Selection Causality: SH-SY5Y cells are utilized because they exhibit a dopaminergic phenotype, expressing the specific monoamine transporters that phenethylamines interact with, making them the 5[5].

Protocol A: Cell Seeding and Treatment Preparation

To ensure the assay is self-validating, every plate must contain a Vehicle Control (0% toxicity baseline) and Positive Controls (100% toxicity baseline).

  • Cell Seeding: Seed SH-SY5Y cells at a density of 2.5 × 10⁴ cells/cm² in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[1].

  • Compound Solubilization: Dissolve N-benzyl-2-(3-methoxyphenyl)ethanamine in 100% DMSO to create a 100 mM master stock.

  • Treatment: Dilute the stock in culture media to achieve final concentrations ranging from 1 µM to 1000 µM. Causality Check: Ensure the final DMSO concentration never exceeds 0.1%. Higher DMSO concentrations independently disrupt lipid bilayers, confounding the LDH readout.

  • Controls:

    • Vehicle Control: Media with 0.1% DMSO.

    • LDH Positive Control: 0.5% Triton X-100 (induces total membrane lysis)[6].

    • Apoptosis Positive Control: 1 µM Staurosporine.

  • Incubation: Expose cells for 24 hours.

Protocol B: LDH Release Assay (Membrane Integrity)

This step must be performed first, utilizing the supernatant, leaving the adherent cells intact for the subsequent MTT assay.

  • Supernatant Transfer: After the 24-hour treatment, carefully transfer 50 µL of the culture supernatant from each well to a new, clear 96-well "Assay Plate"[7].

  • Reaction Initiation: Add 50 µL of LDH Assay Reagent (containing lactate, NAD⁺, and a tetrazolium salt) to each well of the Assay Plate.

  • Incubation: Incubate the plate in the dark for 45 minutes at room temperature.

  • Termination: Add 50 µL of Stop Solution (1M acetic acid) to stabilize the product[7].

  • Measurement: Record absorbance at 490 nm using a microplate reader. Calculate cytotoxicity as a percentage of the Triton X-100 positive control.

Protocol C: MTT Reduction Assay (Metabolic Viability)
  • Media Removal (Critical Step): Carefully aspirate the remaining media containing the test compound from the original cell plate. Causality Check: Many phenethylamines and their byproducts can 6[6]. Removing the drug prior to MTT addition eliminates this false-viability artifact.

  • MTT Addition: Add 100 µL of fresh, warm media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate for 3 hours at 37°C to allow viable cells to synthesize purple formazan crystals[6].

  • Solubilization: Aspirate the MTT solution completely. Add 100 µL of 100% DMSO to each well to lyse the cells and solubilize the crystals[3].

  • Measurement: Shake the plate for 10 minutes and measure absorbance at 550 nm.

Quantitative Data Presentation

Table 1: Expected Cytotoxicity Profile of Phenethylamines in SH-SY5Y Cells

Data summarized from established literature on structurally related phenethylamines and N-benzyl derivatives.

Compound ClassPrimary Toxicity MechanismExpected MTT IC₅₀ (24h)Expected LDH EC₅₀ (24h)
Unsubstituted Phenethylamines (e.g., 2C-B)Apoptosis / Oxidative Stress250 µM - 500 µM> 500 µM
N-Benzyl Phenethylamines (e.g., NBOMe) Necrosis / Severe Mito-Toxicity 30 µM - 80 µM 50 µM - 100 µM
Synthetic Cathinones (e.g., 3,4-MDPHP)Necrosis125 µM - 250 µM200 µM - 300 µM
Table 2: Assay Troubleshooting & Causality Matrix
ObservationCausality (Underlying Mechanism)Corrective Action
High viability in MTT, but high LDH release. The compound induces transient mitochondrial hyperpolarization (increasing MTT reduction) while simultaneously rupturing membranes.Trust the LDH data for actual cell death. Do not rely solely on metabolic assays.
Absorbance in blank wells during MTT. The test compound chemically reduced the tetrazolium salt directly.Ensure complete aspiration of the drug-containing media before adding the MTT reagent.
High background in LDH vehicle control. Phenol red in the media or high FBS concentrations (which contain endogenous animal LDH) are interfering with the 490 nm read.Reduce FBS to 1-2% during the 24h treatment phase or use phenol red-free media.

References

  • Martins D., et al. "Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues." MDPI.
  • Benfeito S., et al. "Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs." PMC.
  • Burroughs A., et al. "Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes." PMC.
  • Cocchi et al. "Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances." PMC.
  • Kim J., et al. "Biocide mixture (CMIT/MIT) induces neurotoxicity through the upregulation of the MAPKs signaling pathways." Journal of Neurophysiology.
  • Wang Y., et al. "Microelectrode Array-evaluation of Neurotoxic Effects of Magnesium as an Implantable Biomaterial." PMC.
  • Almeida et al. "Study of the potential toxicity of adrenaline to neurons, using the SH-SY5Y human cellular model." SciELO.

Sources

Method

Application Note: Crystallization and Purification Techniques for N-Benzyl-2-(3-methoxyphenyl)ethanamine

Introduction & Physicochemical Profiling N-benzyl-2-(3-methoxyphenyl)ethanamine (CAS: 55841-50-4) is a highly lipophilic secondary amine frequently utilized as an intermediate in medicinal chemistry. In its free base for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N-benzyl-2-(3-methoxyphenyl)ethanamine (CAS: 55841-50-4) is a highly lipophilic secondary amine frequently utilized as an intermediate in medicinal chemistry. In its free base form, the compound typically presents as a viscous oil at room temperature, a physical state dictated by the high degree of conformational flexibility conferred by its benzyl and methoxyphenethyl groups[1]. This liquid state makes direct purification by crystallization impossible. Furthermore, the synthesis of this compound often yields complex mixtures containing unreacted primary amines, over-alkylated tertiary amines, and neutral organic byproducts[2].

To achieve pharmaceutical-grade purity, the purification strategy must exploit the compound's specific acid-base properties. By converting the oily free base into a crystalline salt (e.g., hydrochloride or p-toluenesulfonate), we enforce a rigid crystal lattice driven by strong ionic interactions and hydrogen bonding networks, thereby rejecting structurally mismatched impurities[1][3].

Strategic Workflow & Causality

The purification workflow is designed as a self-validating system composed of two orthogonal techniques:

  • Acid-Base Liquid-Liquid Extraction (LLE): Exploits the pKa of the secondary amine (typically ~9.5–10.0) to selectively partition it into an aqueous phase, rejecting neutral and non-basic impurities[1][4].

  • Reactive Crystallization: Converts the purified free base into an insoluble salt in a controlled solvent environment, rejecting structurally similar basic impurities (like primary or tertiary amines) that do not fit the specific crystal lattice of the secondary amine salt[2][5].

Workflow Crude Crude Reaction Mixture (Free Base + Impurities) LLE Acid-Base LLE (pH Modulation) Crude->LLE OrgWaste Organic Waste (Neutral Impurities) LLE->OrgWaste Organic Layer AqPhase Aqueous Phase (Protonated Amine) LLE->AqPhase Aqueous Layer Basify Basification & Extraction (pH > 12) AqPhase->Basify Enriched Enriched Free Base (Viscous Oil) Basify->Enriched SaltForm Reactive Crystallization (HCl / MTBE) Enriched->SaltForm CrudeSalt Crude Amine HCl Salt (Solid) SaltForm->CrudeSalt Recryst Recrystallization (EtOH / Ether) CrudeSalt->Recryst PureAPI Purified N-Benzyl-2- (3-methoxyphenyl)ethanamine HCl Recryst->PureAPI

Fig 1. End-to-end purification workflow from crude mixture to purified hydrochloride salt.

Protocol 1: Orthogonal Acid-Base Extraction

Objective: Isolate the crude secondary amine from neutral reaction byproducts. Causality: Modulating the pH alters the ionization state of the amine. Protonation (pH < 2) makes it water-soluble, while deprotonation (pH > 12) restores its lipophilicity, allowing for selective phase partitioning[1].

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL/g of crude material).

  • Acidic Extraction: Wash the organic layer with 1.0 M aqueous HCl (3 × 5 mL/g). Mechanism: The secondary amine is protonated, migrating to the aqueous layer. Neutral impurities remain in the organic layer[1][4].

  • Phase Separation: Discard the organic layer. Wash the combined acidic aqueous layers with hexanes (1 × 5 mL/g) to remove trace lipophilic neutrals.

  • Basification: Cool the aqueous layer to 0–5 °C in an ice bath to prevent degradation. Slowly add 5.0 M NaOH dropwise until the pH reaches 12. Mechanism: The amine is deprotonated, separating from the water as an insoluble oil.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 × 5 mL/g).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base oil.

Protocol 2: Reactive Crystallization (Hydrochloride Salt Formation)

Objective: Induce crystallization by forming a high-melting hydrochloride salt. Causality: The free base is an oil that resists crystallization. Converting it to a hydrochloride salt drastically increases the lattice energy, making the solid state thermodynamically favorable over phase separation[1][6].

Methodology:

  • Solvent Selection: Dissolve the enriched free base oil in anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (10 mL/g)[1].

  • Acid Addition: While stirring vigorously at 0–5 °C, add 1.05 molar equivalents of 4.0 M HCl in dioxane dropwise. Mechanism: The localized supersaturation of the salt induces immediate primary nucleation[1][5].

  • Oiling Out Mitigation: If the salt forms a second liquid phase ("oils out") instead of a solid, introduce a seed crystal or scratch the inner wall of the flask with a glass rod to lower the activation energy for nucleation[1].

  • Aging: Stir the suspension at 0 °C for 1 hour to ensure complete precipitation and crystal growth.

  • Isolation: Collect the crude salt via vacuum filtration. Wash the filter cake with cold MTBE (2 × 2 mL/g) to remove residual soluble impurities.

SaltSelection Amine Free Base Amine (Viscous Oil) AcidChoice Acid Counterion Selection Amine->AcidChoice Inorganic Inorganic Acids (HCl, HBr) AcidChoice->Inorganic Organic Bulky Organic Acids (p-TsOH) AcidChoice->Organic HighMP High Melting Point Rigid Lattice Inorganic->HighMP Lipophilic Enhanced Lipophilicity Flow Chemistry Organic->Lipophilic OilingOut Risk: Oiling Out (Supersaturation) HighMP->OilingOut Seed Mitigation: Seeding / Anti-solvent OilingOut->Seed

Fig 2. Logical decision matrix for selecting the optimal salt form to induce crystallization.

Protocol 3: Recrystallization and Polymorph Control

Objective: Achieve >99% purity by rejecting trace basic impurities. Causality: Dissolving the salt in a hot solvent and cooling it slowly allows the thermodynamically stable crystal lattice to form. Impurities are excluded from the lattice and remain in the mother liquor due to geometric mismatch[1].

Methodology:

  • Dissolution: Place the crude hydrochloride salt in a round-bottom flask. Add a minimal volume of boiling ethanol until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add diethyl ether (anti-solvent) dropwise to the hot solution until a faint, persistent cloudiness (cloud point) is observed.

  • Clarification: Add 1–2 drops of hot ethanol to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2–3 hours. Mechanism: Slow cooling prevents rapid precipitation, which can trap impurities within the crystal defects[1].

  • Final Isolation: Cool the flask to 0–5 °C for 1 hour. Filter the purified crystals, wash with a cold 1:1 mixture of ethanol/ether, and dry under high vacuum at 40 °C.

Quantitative Data: Salt Screening Matrix

To optimize the crystallization of N-benzyl-2-(3-methoxyphenyl)ethanamine, various counterions and solvent systems can be evaluated. The table below summarizes typical outcomes for secondary phenethylamines based on established process chemistry principles[1][3][5][6].

Acid CounterionSolvent SystemAntisolventCrystallization PropensityNotes / Causality
Hydrochloric Acid (HCl) Ethanol / IsopropanolDiethyl Ether / MTBEHighStandard choice; yields high-melting, highly crystalline solids with rigid lattices[1].
Hydrobromic Acid (HBr) MethanolEthyl AcetateModerate to HighHeavier counterion; useful if the HCl salt is too hygroscopic[6].
p-Toluenesulfonic Acid 2-MeTHFHeptaneHighBulky organic counterion; excellent for continuous flow crystallization and phase separation[5].
Carbon Dioxide (CO₂) Neat / MethanolN/ALow to ModerateForms reversible ammonium carbamate salts; useful for transient, waste-free purification[3].
Acetic Acid Ethyl AcetateHexanesLowAcetate salts of secondary amines often remain oils or low-melting waxes[1].

References

  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.
  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. RSC Publishing.
  • US2634293A - Process of preparing a monobasic salt of a secondary amine. Google Patents.
  • Amine workup : r/Chempros. Reddit.
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Common Impurities in N-benzyl-2-(3-methoxyphenyl)ethanamine Samples

Welcome to the technical support guide for N-benzyl-2-(3-methoxyphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-benzyl-2-(3-methoxyphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this compound. Achieving high purity is critical for reliable downstream applications, and this guide provides field-proven insights and detailed protocols to help you identify, understand, and eliminate contaminants from your samples.

Understanding the Source: Reductive Amination

The most prevalent synthetic route to N-benzyl-2-(3-methoxyphenyl)ethanamine is the reductive amination between 3-methoxyphenylacetone and benzylamine. This process, while efficient, can lead to a predictable set of impurities arising from unreacted starting materials, side reactions, or subsequent degradation. The typical reaction involves forming an imine intermediate, which is then reduced in situ to the desired secondary amine.

The following sections are structured in a question-and-answer format to directly address the specific challenges you may face in the laboratory.

Frequently Asked Questions & Troubleshooting Guides

Q1: My TLC/LC-MS analysis shows multiple spots/peaks. What are the most likely impurities I'm seeing?

The impurity profile of a crude N-benzyl-2-(3-methoxyphenyl)ethanamine sample is heavily dependent on the reaction conditions. However, the most common species are typically the starting materials and products from side reactions.

Table 1: Common Impurities and Their Origins

ImpurityChemical StructureLikely Origin
3-Methoxyphenylacetone KetoneUnreacted starting material.
Benzylamine Primary AmineUnreacted starting material.
N,N-Dibenzylamine Tertiary AmineA side product from the reductive amination of benzylamine with benzaldehyde (an impurity in the benzylamine starting material or formed via oxidation) or self-condensation.[1]
3-(3-methoxyphenyl)propan-2-ol AlcoholReduction of the starting ketone (3-methoxyphenylacetone) by the reducing agent.[2]
Borate Salts / Reducing Agent Byproducts Inorganic SaltsRemnants from the reducing agent (e.g., from NaBH₄ or NaBH(OAc)₃) after the reaction quench.[3]

Below is a troubleshooting workflow to guide your purification strategy based on initial analytical data.

G start Crude Product Analysis (TLC, LC-MS, NMR) impurity_check Impurities Detected? start->impurity_check pure Product is Pure. Proceed to final characterization. impurity_check->pure No identify Identify Impurity Type impurity_check->identify Yes starting_materials starting_materials identify->starting_materials Starting Materials (Ketone, Amine) side_products side_products identify->side_products Side-Products (Alcohol, Tertiary Amine) salts Perform Aqueous Washes (Water, Brine) to remove salts. identify->salts Inorganic Salts acid_base Perform Acid-Base Extraction to remove basic impurities. starting_materials->acid_base Benzylamine chromatography Use Column Chromatography for non-polar/neutral impurities. starting_materials->chromatography 3-Methoxyphenylacetone side_products->chromatography reanalyze Re-analyze Purity salts->reanalyze acid_base->reanalyze chromatography->reanalyze reanalyze->impurity_check

Caption: Troubleshooting workflow for purifying N-benzyl-2-(3-methoxyphenyl)ethanamine.

Q2: I have a significant amount of unreacted 3-methoxyphenylacetone in my crude product. How do I remove it?

Causality: The starting ketone, 3-methoxyphenylacetone, is a neutral organic compound. It will not be removed by simple acid or base washes. Therefore, its separation from the desired basic amine product relies on differences in polarity, making column chromatography the most effective method.

Identification:

  • TLC: The ketone is typically less polar than the product amine. It will have a higher Rf value on silica gel plates.

  • ¹H NMR: Look for a characteristic singlet around 2.1-2.2 ppm for the methyl protons (CH₃) and another singlet around 3.6-3.7 ppm for the methylene protons (Ar-CH₂-CO).

  • GC-MS: Will show a distinct peak with a molecular ion corresponding to its mass (approx. 164.20 g/mol ).

Resolution: Flash Column Chromatography

This is the gold-standard method for removing neutral, non-polar impurities from amine products. The basicity of the desired amine product requires deactivating the slightly acidic silica gel to prevent streaking and ensure good separation.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (a good starting point is a hexane/ethyl acetate mixture, e.g., 9:1 v/v). Add 1-2% triethylamine (TEA) to the eluent to deactivate the silica gel.[4] This prevents the protonation and irreversible binding of your basic amine product to the stationary phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. This technique generally results in better separation than loading the sample as a liquid.

  • Elution: Begin eluting the column with the prepared solvent system (e.g., Hexane/EtOAc + 1% TEA).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product. The less polar 3-methoxyphenylacetone will elute before the more polar N-benzyl-2-(3-methoxyphenyl)ethanamine.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Q3: My primary impurity is unreacted benzylamine. What is the most efficient way to remove it?

Causality: Both the desired product and the benzylamine impurity are basic amines. However, their differing structures can sometimes allow for chromatographic separation. A more robust and scalable method is an acid-base extraction, which leverages the basicity of the amines to move them into an aqueous layer, leaving non-basic impurities behind. While this won't separate the two amines from each other, it is a crucial first step to remove any neutral or acidic impurities. To separate the two amines, chromatography is still the most reliable method.

Identification:

  • TLC: Benzylamine is quite polar and may have an Rf similar to the product, but can often be distinguished.

  • ¹H NMR: Look for a characteristic broad singlet for the NH₂ protons and signals for the benzyl group without the accompanying signals from the 3-methoxyphenyl-ethanamine portion.

  • GC-MS: A peak with a mass corresponding to benzylamine (approx. 107.15 g/mol ) will be present.

Resolution: Acid-Base Extraction followed by Chromatography

This two-stage process first removes non-basic impurities and then separates the two amines.

G start Crude Product (in Organic Solvent, e.g., EtOAc) add_acid Wash with dilute acid (e.g., 1M HCl) start->add_acid sep_funnel Separatory Funnel add_acid->sep_funnel org_layer Organic Layer: Neutral Impurities (e.g., Ketone, Alcohol) sep_funnel->org_layer Top Layer aq_layer Aqueous Layer: Protonated Amines (Product-H⁺, Benzylamine-H⁺) sep_funnel->aq_layer Bottom Layer basify Add Base (e.g., NaOH) to Aqueous Layer until pH > 10 aq_layer->basify extract Extract with fresh Organic Solvent basify->extract final_org Organic Layer: Purified Amine Mixture (Product + Benzylamine) extract->final_org chromatography Column Chromatography (Silica + TEA) to separate amines final_org->chromatography Proceed to Chromatography

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and transfer it to a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously. Both the desired product and benzylamine will be protonated and extracted into the aqueous layer.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer containing the protonated amines into a clean flask. Discard the organic layer which contains neutral impurities like unreacted ketone.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 10), which deprotonates the amine hydrochlorides, causing them to precipitate or form an oily layer.

  • Re-extraction: Extract the now basic aqueous solution multiple times with a fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (like anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Chromatography: The resulting material, now free of non-basic impurities, can be further purified by column chromatography as described in Q2 to separate N-benzyl-2-(3-methoxyphenyl)ethanamine from the residual benzylamine.

Q4: I've detected a higher molecular weight impurity that I suspect is a di-benzylated product. How can I confirm and remove this?

Causality: The formation of tertiary amines, such as N,N-dibenzyl-2-(3-methoxyphenyl)ethanamine or N,N-dibenzylamine, can occur, especially if benzaldehyde is present as an impurity in the benzylamine starting material, leading to a second reductive amination.[1]

Identification:

  • LC-MS: This is the best tool. Look for a mass peak corresponding to the addition of another benzyl group (an increase of 90.05 Da over the product mass).

  • ¹H NMR: The N-H proton signal (a broad singlet) will be absent. You will also see characteristic signals for two benzyl groups.

  • TLC: The tertiary amine is typically less polar than the desired secondary amine and will have a higher Rf.

Resolution: Column Chromatography

Similar to the removal of the starting ketone, column chromatography is the most effective method. The polarity difference between the secondary amine (product) and the tertiary amine (impurity) is usually sufficient for good separation on a silica gel column.

Experimental Protocol:

Follow the exact protocol for Flash Column Chromatography outlined in the answer to Q2 . The less polar tertiary amine impurity will elute from the column before the more polar secondary amine product. Careful fraction collection and TLC analysis are key to achieving a clean separation.

Summary of Analytical & Purification Methods

Table 2: Purity Assessment and Resolution Strategies

ImpurityAnalytical Detection MethodKey IdentifierPrimary Resolution MethodSecondary Method
3-Methoxyphenylacetone TLC, ¹H NMR, GC-MS¹H NMR: Singlet ~2.1-2.2 ppmColumn Chromatography-
Benzylamine TLC, ¹H NMR, GC-MSGC-MS: M⁺ at m/z 107Column ChromatographyAcid-Base Extraction (to remove non-basic impurities first)
N,N-Dibenzylamine TLC, LC-MS, ¹H NMR¹H NMR: Absence of N-H protonColumn Chromatography-
3-(3-methoxyphenyl)propan-2-ol TLC, ¹H NMR, GC-MS¹H NMR: Doublet for methyl group ~1.2 ppmColumn ChromatographyAcid-Base Extraction (to separate from amines)
Borate/Inorganic Salts - (Often insoluble)-Aqueous Wash (Water/Brine)Filtration

References

  • BenchChem (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • R Discovery (2020). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. R Discovery. Retrieved from [Link]

  • BenchChem (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis. BenchChem.
  • DergiPark (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Retrieved from [Link]

  • Evans Group, University of Michigan (n.d.). How to Remove Sticky Reagents during Workup. University of Michigan. Retrieved from [Link]

  • Zaragoza, F., & Stephensen, H. (2001). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (7), 677-681. Available from: [Link]

  • Kattuboina, A., & Penthala, N. R. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Arkivoc, 2008(9), 42-51. Available from: [Link]

  • Zarei, M., & Jarrahpour, A. (2011). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 1(7), 1259-1263. Available from: [Link]

Sources

Optimization

optimizing liquid-liquid extraction of N-benzyl-2-(3-methoxyphenyl)ethanamine

Technical Support Center: Optimizing Liquid-Liquid Extraction of N-benzyl-2-(3-methoxyphenyl)ethanamine Welcome to the Technical Support Center for the isolation and purification of N-benzyl-2-(3-methoxyphenyl)ethanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Liquid-Liquid Extraction of N-benzyl-2-(3-methoxyphenyl)ethanamine

Welcome to the Technical Support Center for the isolation and purification of N-benzyl-2-(3-methoxyphenyl)ethanamine. This guide is designed for researchers, analytical scientists, and drug development professionals who need to optimize liquid-liquid extraction (LLE) workflows. By understanding the thermodynamic drivers of this specific molecule, you can build a self-validating extraction system that maximizes yield and purity.

Physicochemical Profiling & Causality in Extraction

To design a robust extraction protocol, one must first understand the physicochemical nature of the target molecule. N-benzyl-2-(3-methoxyphenyl)ethanamine is a lipophilic secondary amine. Its extraction efficiency is entirely dictated by precise pH control, solvent selection, and phase management[1][2].

  • The Causality of pH: The predicted pKa of the secondary amine in N-benzyl-2-(3-methoxyphenyl)ethanamine is approximately 9.36[2][3]. According to the Henderson-Hasselbalch equation, the ionization state of the amine dictates its solubility. At a pH below 7.36, the molecule is >99% protonated (ionized salt form), making it highly water-soluble[4]. At a pH above 11.36, it is >99% deprotonated (neutral free base form), maximizing its partition coefficient (LogP) into organic solvents[4][5].

  • Solvent Selection: The choice of organic solvent impacts both recovery and selectivity. Non-polar solvents like hexane offer high selectivity but lower solubility for the amine, while moderately polar solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) provide high solvating power and excellent recovery[6][7].

Standard Operating Procedure: Acid-Base LLE Workflow

The most rigorous method for purifying this secondary amine from a crude synthetic mixture is a dual-stage acid-base back-extraction. This methodology exploits the reversible protonation of the amine to separate it from both neutral and acidic impurities.

Step-by-Step Methodology:

  • Initial Aqueous Preparation: Dissolve the crude mixture in 0.1 M HCl to ensure the target amine is fully protonated and localized in the aqueous phase. Wash with an organic solvent (e.g., MTBE) to remove neutral lipophilic impurities. Discard the organic wash.

  • Basification (Free-Basing): Cool the aqueous layer in an ice bath. Slowly add 1.0 M NaOH dropwise while stirring until the pH reaches ≥ 11.5. The solution will likely become cloudy as the free base precipitates or forms an oil.

  • Forward Extraction: Add the chosen organic extraction solvent (e.g., DCM or MTBE) at a 1:1 phase ratio. Mix thoroughly by gentle swirling or inversion to prevent emulsion formation[8].

  • Phase Separation: Allow the layers to separate in a separatory funnel. Collect the organic phase. Repeat the extraction twice more with fresh solvent to ensure >95% recovery.

  • Washing and Drying: Wash the combined organic phases with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

LLE_Workflow Start Crude Mixture in 0.1M HCl (Amine as Soluble Salt) Wash Organic Wash (MTBE) Remove Neutral Impurities Start->Wash Basify Basification Add 1M NaOH to pH > 11.5 Wash->Basify Keep Aqueous Phase Extract Forward Extraction Add DCM or MTBE Basify->Extract PhaseSep Phase Separation (Separatory Funnel) Extract->PhaseSep OrgPhase Organic Phase (Target Free Base Amine) PhaseSep->OrgPhase Collect AqPhase Aqueous Phase (Salts & Polar Impurities) PhaseSep->AqPhase Discard Dry Dry over Na₂SO₄ & Concentrate (Purified Product) OrgPhase->Dry

Acid-base LLE workflow for isolating N-benzyl-2-(3-methoxyphenyl)ethanamine.

Troubleshooting Guides & FAQs

Q1: I am experiencing poor recovery of the target amine in the organic phase. How do I fix this? A1: Poor recovery in the forward extraction is almost always a thermodynamic partitioning issue.

  • Validate the pH: The predicted pKa of N-benzylphenethylamine derivatives is ~9.36[2]. If your aqueous phase is at pH 9.36, 50% of your product is still ionized and will remain in the water. You must adjust the pH to at least 11.5 to ensure >99% deprotonation[4][5].

  • Assess the Solvent: If the pH is correct, the solvent may lack sufficient solvating power. Switch from a non-polar solvent like hexane to a moderately polar, high-affinity solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[6][7].

Q2: Vigorous shaking caused a thick, stable emulsion. How can I break it without losing my product? A2: Emulsions occur when tiny droplets of one phase become stabilized in the other, often exacerbated by the surfactant-like properties of complex amines or biological matrix components[9][10]. Do not discard the funnel contents. Employ one of these self-validating recovery steps:

  • Salting Out (Chemical): Add a saturated brine solution (NaCl) or solid NaCl to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of dissolved gases and non-polar molecules, forcing the organic droplets to coalesce[8][9].

  • Centrifugation (Mechanical): Transfer the emulsion to a glass centrifuge tube (with Teflon-lined caps) and centrifuge for 5 minutes. The g-force will rapidly force the immiscible liquids to separate based on density[11][12].

  • Filtration (Physical): Pass the emulsion through a plug of glass wool or a specialized phase-separation filter paper. The high surface area of the glass fibers breaks the droplet surface tension, resolving the phases[8][12].

Emulsion_Resolution Emulsion Stable Emulsion Formed During Extraction Step1 Mechanical Centrifugation Emulsion->Step1 Step2 Chemical Add Brine (Salting Out) Emulsion->Step2 Step3 Physical Filter thru Glass Wool Emulsion->Step3 Resolved Phase Separation Achieved (Clear Boundary) Step1->Resolved Step2->Resolved Step3->Resolved

Troubleshooting pathways for resolving stable LLE emulsions.

Q3: My extracted amine contains significant neutral organic impurities. How can I selectively purify it? A3: You need to perform a reverse (back) extraction. Take your contaminated organic phase and extract it with an acidic aqueous solution (e.g., 1M HCl). The target amine will protonate, become highly polar, and partition into the aqueous phase[4]. The neutral impurities will remain in the organic phase, which you can then discard. Finally, basify the aqueous phase and re-extract with fresh organic solvent to recover the pure amine.

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for Amine Extraction [6][7][13]

Solvent Polarity Index Density (g/mL) Boiling Point (°C) Suitability for N-benzyl-2-(3-methoxyphenyl)ethanamine
Dichloromethane (DCM) 3.1 1.33 (Bottom layer) 39.6 Excellent: High solvating power, easy to evaporate.
Methyl tert-butyl ether (MTBE) 2.5 0.74 (Top layer) 55.2 Very Good: Less prone to emulsion than EtOAc, good volatility.
Ethyl Acetate (EtOAc) 4.4 0.90 (Top layer) 77.1 Good: High recovery, but slightly water-miscible; prone to hydrolysis at extreme pH.

| Hexane | 0.1 | 0.66 (Top layer) | 68.0 | Poor: Low solvating power for this specific secondary amine. |

Table 2: pH vs. Target Amine Ionization State (Predicted pKa = 9.36) [2][3]

Aqueous pH Dominant Species Partitioning Target Process Step
< 7.36 >99% Protonated (Salt) Aqueous Phase Back-extraction / Cleanup
9.36 50% Protonated / 50% Free Base Emulsion risk / Split phases Avoid this pH range

| > 11.36 | >99% Deprotonated (Free Base) | Organic Phase | Primary Extraction |

References

  • [6] Title: Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Source: kjhil.com. URL: 6

  • [9] Title: Emulsion Problem Encountered in Extractions. Source: brainkart.com. URL: 9

  • [7] Title: Solvent Extraction Techniques. Source: organomation.com. URL: 7

  • [13] Title: 5 Criteria for Selecting an Extraction Solvent. Source: hydrometaltech.com. URL: 13

  • [11] Title: How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Source: researchgate.net. URL: 11

  • [10] Title: Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Source: celignis.com. URL: 10

  • [8] Title: Tips for Troubleshooting Liquid–Liquid Extractions. Source: chromatographyonline.com. URL: 8

  • [12] Title: Tackling emulsions just got easier. Source: biotage.com. URL: 12

  • [5] Title: Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Source: nih.gov. URL: 5

  • [4] Title: A Digital Tool for Liquid-Liquid Extraction Process Design. Source: chemrxiv.org. URL: 4

  • [1] Title: Physical and chemical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine. Source: benchchem.com. URL: 1

  • [2] Title: N-BENZYL-2-PHENYLETHYLAMINE 3647-71-0 wiki. Source: guidechem.com. URL: 2

  • [3] Title: N-BENZYL-2-PHENYLETHYLAMINE | 3647-71-0. Source: chemicalbook.com. URL:3

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of N-benzyl-2-(3-methoxyphenyl)ethanamine

Welcome to the Technical Support Center for pharmaceutical intermediates and specialized phenethylamine derivatives. N-benzyl-2-(3-methoxyphenyl)ethanamine is a secondary amine featuring both a benzylic position and an e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pharmaceutical intermediates and specialized phenethylamine derivatives. N-benzyl-2-(3-methoxyphenyl)ethanamine is a secondary amine featuring both a benzylic position and an electron-rich aromatic ring. While this structural profile is highly valuable for drug development, it renders the compound exceptionally vulnerable to environmental degradation.

This guide provides researchers with diagnostic troubleshooting, mechanistic insights, and self-validating protocols to ensure the long-term integrity of this compound.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My N-benzyl-2-(3-methoxyphenyl)ethanamine free base changed from a clear liquid to a dark yellow syrup after a month on the bench. Is it still usable? A1: No, the material is likely compromised and should be discarded[1]. Secondary amines are highly susceptible to oxidative degradation. The degradation is initiated by electron abstraction from the nitrogen lone pair, which reacts with ambient oxygen to form N-oxides, eventually cleaving into aldehydes and primary amines[2]. Because your compound also contains a benzylic carbon (which is prone to autoxidation), exposure to ambient light and oxygen rapidly accelerates the formation of colored degradation products.

Q2: I noticed a white, crusty precipitate forming around the cap of my storage vial. What is this, and how does it affect my experiments? A2: This crust is a carbamate salt. As a secondary amine, your compound acts as a strong nucleophile and base, reacting readily with atmospheric carbon dioxide (CO2)[1]. This reaction alters the stoichiometry, solubility, and molecular weight of your reagent, rendering precise molar calculations impossible.

Q3: Why does the literature heavily recommend storing this compound as a hydrochloride (HCl) salt rather than the free base? A3: Causality lies in the availability of the nitrogen's lone pair. Protonating the secondary amine to form an HCl salt fundamentally eliminates its nucleophilicity, preventing the reaction with CO2. Furthermore, protonation drastically raises the oxidation potential of the molecule, shielding the nitrogen from the electron abstraction pathways that drive oxidative degradation[3].

Part 2: Mechanistic Pathways of Degradation

To effectively prevent degradation, it is critical to understand the specific pathways that attack the N-benzyl-2-(3-methoxyphenyl)ethanamine molecule.

Degradation A N-benzyl-2-(3-methoxyphenyl)ethanamine (Free Base) O2 O2 Exposure (Oxidation) A->O2 Lone pair abstraction CO2 CO2 Exposure (Nucleophilic Attack) A->CO2 Acid-base reaction Light UV/Light Exposure (Photolysis) A->Light Energy absorption N_Oxide N-Oxides & Aldehydes O2->N_Oxide Degradation Carbamate Carbamate Salts CO2->Carbamate Precipitation Radical Benzylic Radicals Light->Radical Homolytic cleavage

Mechanistic pathways of secondary amine degradation under ambient conditions.

Part 3: Quantitative Stability Data

The following table summarizes the expected shelf life of N-benzyl-2-(3-methoxyphenyl)ethanamine under various storage conditions, highlighting the necessity of proper handling.

Storage ConditionCompound StateEstimated Shelf LifeKey Degradation Mechanism Prevented
25°C, Ambient Air, Clear VialFree Base< 2 weeksNone (Rapid oxidation & CO2 absorption)
4°C, Ambient Air, Amber VialFree Base1-3 monthsSlows thermal kinetics; photolysis prevented
-20°C, Argon, Amber VialFree Base1-2 yearsOxidation, CO2 attack, thermal degradation
25°C, Ambient Air, Clear VialHCl Salt6-12 monthsCO2 absorption; limits oxidation
-20°C, Argon, Amber Vial HCl Salt > 5 years Comprehensive protection (Optimal)

Part 4: Self-Validating Experimental Protocols

To achieve the optimal >5-year shelf life, researchers must convert the free base to a stable salt and store it under strictly inert conditions. The following protocols are designed as self-validating systems—meaning each step contains a built-in checkpoint to verify success before proceeding.

Workflow Step1 1. Dissolve Free Base (in Anhydrous Ether) Step2 2. Add HCl in Dioxane (Protonate Amine) Step1->Step2 Step3 3. Filter & Dry (Vacuum Desiccation) Step2->Step3 Step4 4. Transfer to Amber Vial (Actinic Protection) Step3->Step4 Step5 5. Argon Backfill & Seal (Exclude O2/CO2) Step4->Step5 Step6 6. Store at -20°C (Thermal Arrest) Step5->Step6

Self-validating workflow for the conversion and long-term inert storage of amines.

Protocol A: Conversion to Hydrochloride (HCl) Salt
  • Dissolution: Dissolve 1.0 g of N-benzyl-2-(3-methoxyphenyl)ethanamine free base in 10 mL of anhydrous diethyl ether under a nitrogen atmosphere.

    • Validation Checkpoint: The solution must be perfectly clear. Any turbidity indicates moisture contamination in your solvent, which will lead to a hygroscopic, sticky salt.

  • Protonation: While stirring vigorously at 0°C, dropwise add 1.1 molar equivalents of 4M HCl in dioxane.

    • Validation Checkpoint: An immediate white precipitate must form. Spot the clear supernatant onto wet pH indicator paper; a reading of pH < 3 confirms complete protonation of the secondary amine.

  • Isolation: Vacuum filter the precipitate using a dried Büchner funnel. Wash the filter cake with 5 mL of ice-cold, anhydrous diethyl ether to remove unreacted organics.

  • Desiccation: Transfer the solid to a vacuum desiccator and dry under high vacuum (≤ 0.1 mbar) for 12 hours.

    • Validation Checkpoint: Weigh the product. Return it to the vacuum for 1 hour and weigh it again. A constant mass confirms the complete removal of trapped solvent and moisture.

Protocol B: Inert Ampouling and Cryogenic Storage
  • Vial Preparation: Bake amber glass vials at 120°C for 4 hours to remove surface moisture, then cool them in a desiccator. Amber glass is mandatory to prevent photolytic energy from initiating benzylic radical formation[1].

  • Transfer: Working rapidly (or ideally inside a nitrogen-filled glovebox), transfer the dried HCl salt into the vials.

  • Argon Purging: If a glovebox is unavailable, utilize a Schlenk line. Insert an argon gas line directly into the vial, hovering just above the powder. Purge at a low flow rate for 60 seconds. Argon is heavier than air and will effectively blanket the solid, displacing oxygen and CO2[1].

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap and wrap the seal tightly with Parafilm.

  • Storage & Monitoring: Store the sealed vials in a -20°C freezer.

    • Validation Checkpoint: Place a miniature, moisture-activated oxygen indicator pill inside a "dummy" vial prepared identically to your samples. Keep this dummy vial next to your stock. If the pill remains its baseline color (e.g., pink), your inert seal is intact. If it turns blue, the seal has failed, and the batch must be re-purged.

Part 5: References

  • Benchchem Tech Support Title: Minimizing degradation of phenethylamines during storage Source: Benchchem URL:

  • ACS Publications Title: Oxidative Degradation of Aminosilica Adsorbents Relevant to Postcombustion CO2 Capture | Energy & Fuels Source: American Chemical Society (ACS) URL:

  • ACS Publications Title: Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... | ACS Omega Source: American Chemical Society (ACS) URL:

Sources

Optimization

Technical Support Center: Troubleshooting N-benzyl-2-(3-methoxyphenyl)ethanamine Peak Tailing in GC

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the gas chromatographic (GC) analysis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the gas chromatographic (GC) analysis of complex secondary amines.

N-benzyl-2-(3-methoxyphenyl)ethanamine is a classic example of a "problematic" analyte. Its structure features a secondary amine core ( R1​−NH−R2​ ), which possesses an active hydrogen atom and a lone pair of electrons. This structural motif is highly susceptible to thermodynamic adsorption within the GC flow path, manifesting as severe peak tailing, loss of resolution, and poor quantitative reproducibility.

This guide is designed to deconstruct the root causes of this phenomenon and provide field-proven, self-validating protocols to restore chromatographic integrity.

Part 1: Mechanistic Understanding & Diagnostic Logic

Why Does N-benzyl-2-(3-methoxyphenyl)ethanamine Tail?

Peak tailing for secondary amines is rarely a physical flow issue; it is a chemical interaction problem. Fused silica capillary columns and glass inlet liners possess residual surface silanol groups (-Si-OH). The active N-H bond of N-benzyl-2-(3-methoxyphenyl)ethanamine acts as both a hydrogen bond donor and acceptor. When the analyte vaporizes, it interacts with these acidic silanols, leading to a kinetically slow, reversible adsorption/desorption process.

Because the analyte molecules do not travel through the column at a uniform velocity, the trailing edge of the peak broadens, increasing the Peak Asymmetry Factor ( As​ ) 1.

GC_Troubleshooting Start Peak Tailing Observed: N-benzyl-2-(3-methoxyphenyl)ethanamine Diag Diagnostic Injection: Run Alkane/Amine Test Mix Start->Diag Branch1 All Peaks Tail (Including Alkanes) Diag->Branch1 Branch2 Only Amine Tails (Alkanes Symmetrical) Diag->Branch2 Phys Physical / Flow Issue: • Remake column cut • Check for inlet leaks • Verify liner installation Branch1->Phys Chem Chemical Interaction: Secondary amine (N-H) binding to active silanols (Si-OH) Branch2->Chem Sol1 System Passivation: Install base-deactivated liner & trim 10-20 cm of guard column Chem->Sol1 Sol2 Chemical Derivatization: Convert N-H to N-TMS using BSTFA + 1% TMCS Chem->Sol2 Sol3 Stationary Phase: Switch to base-modified column (e.g., Volatile Amine) Chem->Sol3

Caption: Diagnostic workflow for resolving secondary amine peak tailing in gas chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q: I just installed a brand-new 5% phenyl/95% dimethyl polysiloxane column. Why is my amine still tailing? A: Standard non-polar columns are not optimized for basic compounds. Even new columns have trace amounts of exposed silanols. Furthermore, the active sites might not be on the column; they are often located in the inlet liner. Matrix buildup from previous injections can create active sites that selectively retain polar analytes like amines, phenols, and carboxylic acids 2.

Q: How do I isolate whether the tailing is caused by the inlet or the column? A: Perform a localized isolation test. First, trim 0.25–1.0 meters from the front of the capillary column, as contamination and phase degradation are heavily localized at the injection head 2. Re-evaluate the peak shape. If tailing persists, replace the standard inlet liner with a base-deactivated liner. If both fail, the analyte's thermodynamics require chemical derivatization.

Q: Why is derivatization recommended over simply switching to a base-deactivated column? A: While base-deactivated columns (e.g., Rtx-Volatile Amine) suppress silanol interactions, they do not change the fundamental boiling point of the analyte. N-benzyl-2-(3-methoxyphenyl)ethanamine has a relatively high molecular weight for GC. Derivatization (e.g., silylation) replaces the active hydrogen with a trimethylsilyl (TMS) group, which not only eliminates hydrogen bonding but also significantly increases the volatility and thermal stability of the compound, resulting in sharper peaks and lower limits of detection .

Part 3: Quantitative Impact of Mitigation Strategies

To demonstrate the causality of our troubleshooting steps, review the comparative data below. This table illustrates the expected analytical performance of N-benzyl-2-(3-methoxyphenyl)ethanamine under different analytical conditions.

Analytical ApproachColumn ChemistryPeak Asymmetry Factor ( As​ )Theoretical Plates ( N )Limit of Detection (S/N > 3)
Direct Injection (Untreated) Standard 5% Phenyl / 95% Dimethyl2.8 - 3.5 (Severe Tailing)< 15,0005.0 µg/mL
Direct Injection (Optimized) Base-Deactivated (Amine-specific)1.3 - 1.6 (Slight Tailing)~ 45,0000.5 µg/mL
Pre-column Derivatization Standard 5% Phenyl / 95% Dimethyl1.0 - 1.1 (Symmetrical)> 80,0000.05 µg/mL

Note: An ideal Gaussian peak has an As​ of 1.0. Values > 1.5 generally trigger integration errors in automated chromatography data systems (CDS).

Part 4: Field-Proven Experimental Protocols

Protocol A: Pre-Column Silylation using BSTFA + 1% TMCS

Causality: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, which is critical for secondary amines due to their steric hindrance compared to primary amines . This reaction converts the secondary amine into a stable N-TMS derivative 3.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 100 µL of the N-benzyl-2-(3-methoxyphenyl)ethanamine extract into a 2 mL glass autosampler vial.

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen. Crucial Insight: Silylating reagents are extremely sensitive to moisture. Even trace water will consume the reagent and abort the reaction.

  • Reconstitution: Reconstitute the dried residue in 100 µL of an aprotic solvent (e.g., anhydrous Acetonitrile or Pyridine).

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS to the vial. Seal immediately with a PTFE-lined cap.

  • Incubation: Vortex for 10 seconds, then incubate in a heating block at 70°C for 30 to 45 minutes to ensure the sterically hindered secondary amine reaction goes to completion.

  • Self-Validation Step: Inject 1 µL of the cooled mixture into the GC. Calculate the asymmetry factor ( As​ ) at 10% peak height. A successful derivatization will yield an As​ between 0.95 and 1.15. If As​ > 1.5, the reaction did not reach completion; increase incubation time to 60 minutes.

Protocol B: System Passivation & Active Site Remediation

Causality: If derivatization is not feasible due to workflow constraints, the analytical flow path must be physically remediated to remove active silanol sites and accumulated non-volatile matrix debris 2.

Step-by-Step Methodology:

  • Cool the System: Cool the GC oven and inlet to < 40°C. Depressurize the inlet.

  • Liner Replacement: Remove the existing inlet liner. Inspect for dark spots or matrix buildup. Install a fresh, base-deactivated glass liner (e.g., a single taper liner with base-deactivated glass wool). Standard deactivation (acidic/neutral) is insufficient for secondary amines.

  • Column Trimming: Remove the column from the inlet. Using a ceramic scoring wafer, score the polyimide coating 20 cm from the front end. Snap the column cleanly.

  • Inspection: Use a 20x pocket magnifier to inspect the cut. The cut must be perfectly square with no jagged silica edges. Jagged edges create massive dead volumes and expose raw silanols, instantly causing peak tailing.

  • Reinstallation: Reinstall the column into the inlet according to the manufacturer's insertion depth specifications.

  • Self-Validation Step: Inject a standard alkane/amine test mix. If the alkane peaks are perfectly symmetrical but the amine peak still tails slightly, the physical flow path is optimized, and the remaining tailing is an inherent limitation of the stationary phase chemistry.

Part 5: References

  • Gas Chromatography Problem Solving and Troubleshooting Journal of Chromatographic Science (Oxford University Press)[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition ACS Publications[Link]

Sources

Troubleshooting

reducing background noise in N-benzyl-2-(3-methoxyphenyl)ethanamine mass spec analysis

Technical Support Center: N-benzyl-2-(3-methoxyphenyl)ethanamine Mass Spec Analysis Welcome to the technical support guide for the mass spectrometry (MS) analysis of N-benzyl-2-(3-methoxyphenyl)ethanamine. This resource...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-benzyl-2-(3-methoxyphenyl)ethanamine Mass Spec Analysis

Welcome to the technical support guide for the mass spectrometry (MS) analysis of N-benzyl-2-(3-methoxyphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical workflows. Here, we address common challenges, with a primary focus on mitigating background noise to ensure high-quality, reproducible data.

Introduction to the Analyte

N-benzyl-2-(3-methoxyphenyl)ethanamine is a secondary amine with a molecular weight that makes it susceptible to various interferences in typical LC-MS environments. Its basic nitrogen atom is readily protonated, making it suitable for positive mode electrospray ionization (ESI+). However, its structure also presents challenges, including potential in-source fragmentation and a tendency to be affected by matrix effects. Understanding these properties is the first step toward robust analysis.

Part 1: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of N-benzyl-2-(3-methoxyphenyl)ethanamine.

Issue 1: High, Continuous Background Noise Across the Entire Spectrum

Symptom: The baseline in your total ion chromatogram (TIC) is elevated and noisy, even during blank injections. This makes it difficult to distinguish small peaks from the noise.[1]

Causality: This issue often points to systemic contamination rather than a problem with the specific analyte or sample.[2] The contamination could be in your solvents, the LC system itself, or the mass spectrometer. Common culprits include plasticizers (phthalates), slip agents (erucamide), and polyethylene glycol (PEG) from various lab consumables.[3][4]

Troubleshooting Workflow:

A High Continuous Background Noise B Isolate the Source: LC vs. MS A->B C Run Blank Gradient (No Injection) B->C Disconnect column D Noise Persists? C->D E Problem is likely in Mobile Phase or LC System D->E Yes F Problem is likely in MS or Gas Supply D->F No G Prepare Fresh Mobile Phase with High-Purity Solvents E->G I Check Gas Lines & Purifiers F->I H Perform System Flush Protocol G->H K Re-evaluate Baseline H->K J Clean Ion Source I->J J->K L Issue Resolved K->L A Poor S/N Ratio B Optimize Ion Source Parameters A->B E Evaluate Matrix Effects A->E G Improve Sample Preparation A->G I Review Mobile Phase pH A->I C Infuse Analyte Standard Directly B->C D Adjust Cone/Fragmentor Voltage & Gas Flows C->D K Re-analyze Sample D->K F Post-column Infusion or Matrix-matched Standards E->F F->K H Implement Solid-Phase Extraction (SPE) G->H H->K J Test Acidic vs. Basic Modifiers I->J J->K L Issue Resolved K->L

Caption: Workflow for improving analyte signal-to-noise ratio.

Step-by-Step Resolution:

  • Optimize Ion Source Parameters: Directly infuse a standard solution of your analyte into the mass spectrometer. This allows you to optimize parameters like cone voltage (or fragmentor voltage) and gas flows without the complexity of chromatography. [5][6]For N-benzyl compounds, finding a balance is key; a cone voltage that is too high can cause the benzyl group to cleave prematurely (in-source fragmentation), while one that is too low may result in poor ion transmission. [7][8]2. Assess and Mitigate Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. [9][10][11][12] * Detection: A common method to detect matrix effects is the post-extraction spike method, where you compare the analyte's response in a clean solvent to its response in a spiked blank matrix extract. [10] * Mitigation: The most effective way to correct for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS). [10]If a SIL-IS is unavailable, improving sample preparation is critical. Techniques like solid-phase extraction (SPE) can effectively remove interfering components like phospholipids. [13][14]3. Mobile Phase pH Adjustment: The protonation state of N-benzyl-2-(3-methoxyphenyl)ethanamine is critical for ESI+ efficiency. An acidic mobile phase (e.g., with 0.1% formic acid) is typically used to ensure the secondary amine is protonated. [15]However, depending on the sample matrix, experimenting with different additives may be beneficial.

Issue 3: Appearance of Discrete Contaminant Peaks

Symptom: Your chromatogram shows sharp, unexpected peaks, often in blank runs, that are not related to your analyte.

Causality: These are typically from specific, identifiable contaminants introduced at some point in the workflow. Common sources include solvents, glassware, pipette tips, vial caps, and even laboratory air. [2][3] Troubleshooting and Identification:

  • Identify the Contaminant: The first step is to identify the mass of the contaminant peak. There are well-established lists of common LC-MS contaminants. 2. Trace the Source: Once identified, you can trace the source. For example, a repeating series of peaks separated by 44 Da often indicates polyethylene glycol (PEG), which can leach from certain plastics. [3][4]Phthalates (e.g., protonated dioctyl phthalate at m/z 391) are common plasticizers. [16]3. Systematic Elimination: To pinpoint the source, run a series of blank gradients, systematically re-introducing components. [16] * Run a gradient with no injection. If peaks are present, the source is the mobile phase or the LC system. [2] * If the "no injection" run is clean, inject a solvent blank from a clean vial. If peaks appear, the issue is the solvent, vial, or cap. [16] * Never use detergents to wash glassware intended for MS analysis, as this is a major source of surfactant contamination. [2][13] Table 1: Common LC-MS Contaminants (Positive ESI Mode)

m/z (Da)Compound ClassCommon Source(s)
149, 391PhthalatesPlastic labware, tubing, floor wax, air [3][4][16]
Series (+44)Polyethylene Glycol (PEG)Surfactants, detergents, plastic containers [3][4]
Series (+74)PolysiloxanesDeodorants, pump oils, septa, glassware surface [2][3][4]
239, 283Erucamide / OleamideSlip agents in polypropylene plastics (e.g., vials, pipette tips)

This table is adapted from common contaminant lists provided by multiple sources. [3][4][5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected fragmentation patterns for N-benzyl-2-(3-methoxyphenyl)ethanamine in MS/MS?

A: For N-benzyl-2-(3-methoxyphenyl)ethanamine (protonated molecule [M+H]⁺), the most prominent fragmentation pathway in Collision-Induced Dissociation (CID) is typically the cleavage of the benzylic C-N bond. This results in the formation of a stable tropylium ion at m/z 91 . Another significant fragment can arise from the cleavage on the other side of the nitrogen, yielding a m/z 135 ion corresponding to the methoxyphenylethyl moiety. The relative abundance of these fragments will depend on the collision energy.

Q2: Should I derivatize my amine analyte for better performance?

A: For LC-MS analysis of N-benzyl-2-(3-methoxyphenyl)ethanamine, derivatization is generally not necessary and can add complexity. The secondary amine is readily protonated in typical acidic mobile phases for good ESI+ response. Derivatization is more common in GC-MS or when dealing with primary amines that exhibit poor chromatographic peak shape. [17][18] Q3: My compound is an HCl salt. Do I need to neutralize it before injection?

A: No, it is generally not necessary to neutralize the HCl salt before injection. The small amount of acid will be diluted by the mobile phase and buffered by the system. As long as the salt is soluble in your injection solvent (e.g., methanol, water, or mobile phase), you can inject it directly. [19] Q4: What type of analytical column is best suited for this analysis?

A: A standard C18 reversed-phase column is an excellent starting point for separating N-benzyl-2-(3-methoxyphenyl)ethanamine. These columns provide good retention and peak shape for moderately polar basic compounds, especially when used with an acidic mobile phase modifier like formic acid.

Part 3: Key Experimental Protocols
Protocol 1: General Purpose LC-MS System Flush

This protocol is designed to remove widespread chemical contamination from the LC system. [5][20]

  • Preparation:

    • Disconnect the analytical column and replace it with a union or a restriction capillary.

    • Prepare a fresh flushing solution of 25% water, 25% acetonitrile, 25% isopropanol, and 25% methanol (all LC-MS grade). Some protocols also recommend adding a small amount of acid (e.g., 0.1% formic acid) or base depending on the nature of the suspected contamination. [5]A more aggressive organic flush might consist of isopropanol, acetonitrile, dichloromethane, and cyclohexane. [4]2. Execution:

    • Place all solvent lines into the flushing solution.

    • Purge each pump line for 5-10 minutes to ensure the new solvent has completely filled the system.

    • Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period (e.g., 2-4 hours or overnight). Ensure the flow is directed to waste, not the mass spectrometer. [5]3. Re-equilibration:

    • Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases.

    • Flush the entire system with the new mobile phases for at least 30-60 minutes.

    • Reconnect the column (or a new one) and equilibrate under initial chromatographic conditions until the baseline is stable.

    • Run a blank gradient to confirm the background noise has been reduced.

Protocol 2: Solid-Phase Extraction (SPE) for Matrix Removal

This is a general workflow for removing interfering matrix components (e.g., from plasma or urine) and concentrating the analyte. [5][14]

  • Cartridge Selection: For a basic compound like N-benzyl-2-(3-methoxyphenyl)ethanamine, a cation-exchange or a mixed-mode (e.g., C18 with cation exchange) SPE sorbent is often effective.

  • Conditioning:

    • Pass a strong solvent (e.g., 1-2 mL of methanol) through the SPE cartridge to wet the sorbent.

    • Pass an equilibration solvent (e.g., 1-2 mL of water or a buffer matching the sample pH) to prepare the sorbent for sample binding.

  • Sample Loading:

    • Pre-treat your sample as necessary (e.g., dilution, pH adjustment to ensure the analyte is charged).

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate to ensure efficient binding of the analyte.

  • Washing:

    • Pass a weak wash solvent (e.g., 1-2 mL of 5% methanol in water) through the cartridge. This removes weakly bound, interfering compounds without eluting the analyte of interest.

  • Elution:

    • Elute the analyte using a small volume of a strong solvent. For a cation-exchange sorbent, this is typically a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and release it from the sorbent.

  • Post-Elution:

    • Evaporate the elution solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in your initial mobile phase for LC-MS analysis.

References
  • Controlling Contamination in LC/MS Systems.
  • LC-MS Contaminants. Sigma-Aldrich.
  • How do I identify contamination in my LC-MS system and wh
  • Top 10 Things Users Can Do to Minimize Contamin
  • How should the LC-MS system be maintained for optimal performance?.
  • High background after preventative maintenance.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.
  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • Reduction of chemical background noise in LC-MS/MS for trace analysis. CORDIS, European Commission.
  • Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. LinkedIn.
  • Organic Flush Solutions to Remove Sample Matrix Interferences in LC-MS Systems. Thermo Fisher Scientific.
  • Notes on Troubleshooting LC/MS Contamination. University of California, Berkeley.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.
  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen.
  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling.
  • Routine Cleaning for Purification Systems.
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Actions to take when there is a high baseline (high background) with ACQUITY QDa Mass Detector.
  • reducing background noise in 3-HMPA mass spectrometry. Benchchem.
  • Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Reddit.
  • Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. PMC.
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC.
  • Differentiating N-benzyl-2-methoxyethanamine from its Positional Isomers by GC-MS: A Comparison Guide. Benchchem.
  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI.
  • Effect of pH on LC-MS Analysis of Amines.
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-benzyl-2-(3-methoxyphenyl)ethanamine and Other Substituted Phenethylamines for Researchers

This guide provides an in-depth technical comparison of N-benzyl-2-(3-methoxyphenyl)ethanamine, a substituted phenethylamine, with other relevant compounds in its class. It is intended for researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-benzyl-2-(3-methoxyphenyl)ethanamine, a substituted phenethylamine, with other relevant compounds in its class. It is intended for researchers, scientists, and drug development professionals working in neuropharmacology and medicinal chemistry. This document synthesizes current knowledge on structure-activity relationships (SAR), receptor pharmacology, and key experimental methodologies to facilitate further research and development.

Introduction to Substituted Phenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine core structure. This chemical family includes a wide array of psychoactive substances, from central nervous system stimulants to hallucinogens and entactogens.[1] Their pharmacological effects are largely determined by the nature and position of substituents on the phenyl ring, the ethyl side chain, and the amino group.[1] Many of these compounds, particularly those with methoxy groups on the phenyl ring, are known to be agonists at serotonin receptors, with the 5-HT2A receptor being a key target for their psychedelic effects.[2]

The N-benzyl substitution on the phenethylamine scaffold has been a pivotal discovery in serotonergic pharmacology. This modification can dramatically increase the affinity and functional activity at serotonin 5-HT2A receptors, transforming parent compounds with modest activity into highly potent agonists.[3][4] This has led to the development of the "NBOMe" series of compounds, which are among the most potent 5-HT2A agonists known.[3][4] This guide will focus on comparing N-benzyl-2-(3-methoxyphenyl)ethanamine to its parent compound, 3-methoxyphenethylamine, and the well-characterized N-benzylated 2,5-dimethoxyphenethylamines (NBOMe compounds).

The Profound Impact of N-Benzyl Substitution: A Structure-Activity Relationship (SAR) Perspective

The addition of a benzyl group to the nitrogen atom of a phenethylamine can lead to a significant increase in binding affinity at the 5-HT2A receptor.[3][4] This is in contrast to simple N-alkylation (e.g., with methyl or ethyl groups), which typically reduces activity.[5]

Several key SAR findings for N-benzylphenethylamines include:

  • The N-benzyl Moiety: This group is critical for the dramatic increase in 5-HT2A affinity. It is hypothesized that this bulky group may interact with specific residues within the receptor's binding pocket, such as phenylalanine 339.[6]

  • Substituents on the N-Benzyl Ring: Small, hydrogen bond-accepting substituents in the 2'-position of the benzyl ring, such as a methoxy group, are often associated with a significant increase in affinity and potency. N-(2-hydroxybenzyl) substituted compounds have also demonstrated very high functional potency.[5][7]

  • Substitution Pattern on the Phenethylamine Ring: The 2,5-dimethoxy substitution pattern is a common feature in many potent hallucinogenic phenethylamines (the "2C-x" series) and their N-benzylated (NBOMe) counterparts.[3] However, studies have shown that the 2,5-dimethoxy pattern is not an absolute requirement for high affinity in N-benzylphenethylamines.[1]

Comparative Pharmacological Data

To provide a context for the anticipated properties of N-benzyl-2-(3-methoxyphenyl)ethanamine, the following table presents available data for its parent compound and for the well-studied 2,5-dimethoxy-substituted phenethylamines and their N-benzylated analogs.

CompoundStructureReceptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
3-Methoxyphenethylamine (3-MPEA) 2-(3-methoxyphenyl)ethanamineSerotonin Receptors1,290 (A2 value)-
TAAR1-1,444 (Partial Agonist)
2C-H 2-(2,5-dimethoxyphenyl)ethanamine5-HT2A--
25H-NBOMe N-benzyl-2-(2,5-dimethoxyphenyl)ethanamine5-HT2A-Low potency
2C-I 2-(2,5-dimethoxy-4-iodophenyl)ethanamine5-HT2A-60
25I-NBOMe N-(2-methoxybenzyl)-2-(2,5-dimethoxy-4-iodophenyl)ethanamine5-HT2ASubnanomolar240
2C-C 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine5-HT2A125-307 (IC50)-
25C-NBOMe N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine5-HT2A4-9 (IC50)-

Data for 3-MPEA from[8]. Data for 2C-I and 25I-NBOMe from[9]. Data for 2C-C and 25C-NBOMe from[9].

Synthesis of N-benzyl-2-(3-methoxyphenyl)ethanamine

The most common and efficient method for the synthesis of N-benzylphenethylamines is reductive amination.[2][3] This two-step, one-pot procedure involves the reaction of a phenethylamine with a benzaldehyde to form an imine, which is then reduced in situ to the desired secondary amine.

Workflow for Synthesis and Pharmacological Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Pharmacological Characterization start 3-Methoxyphenethylamine + Benzaldehyde imine Imine Formation start->imine reduction Reduction (e.g., NaBH4) imine->reduction crude Crude Product reduction->crude purification Purification (e.g., Column Chromatography) crude->purification pure Pure N-benzyl-2-(3-methoxyphenyl)ethanamine purification->pure binding Radioligand Binding Assay (Determine Ki) pure->binding functional Functional Assay (e.g., Calcium Flux - Determine EC50) pure->functional data Data Analysis binding->data functional->data

Caption: Workflow for the synthesis and pharmacological characterization of N-benzyl-2-(3-methoxyphenyl)ethanamine.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the pharmacological profile of substituted phenethylamines.

Protocol 1: Competitive Radioligand Binding Assay for the 5-HT2A Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT2A receptor.[10][11][12]

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]Ketanserin or [125I]DOI.

  • Test compound: N-benzyl-2-(3-methoxyphenyl)ethanamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[11]

  • Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).

  • 96-well microfilter plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration that yields an adequate signal-to-noise ratio.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.

    • Competitive Binding: Radioligand, test compound at various concentrations, and assay buffer.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the microfilter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This assay measures the functional potency (EC50) of a test compound by quantifying the increase in intracellular calcium concentration following Gq-coupled receptor activation.[13][14]

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-8 or a similar no-wash dye).[9]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compound: N-benzyl-2-(3-methoxyphenyl)ethanamine.

  • A fluorescence microplate reader capable of kinetic reading (e.g., a FLIPR instrument).

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions and add it to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Assay Execution: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading. Add the test compound at various concentrations to the wells and immediately begin kinetic fluorescence measurements (e.g., readings every second for 100 seconds).[9]

  • Data Analysis: For each concentration of the test compound, determine the maximum change in fluorescence from the baseline. Plot the change in fluorescence against the logarithm of the test compound concentration. Determine the EC50 (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[15] Activation of this pathway by an agonist like an N-benzylphenethylamine leads to a cascade of intracellular events.

G ligand N-benzylphenethylamine (Agonist) receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds to g_protein Gq/11 Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on response Cellular Response (e.g., Neuronal Excitability) pkc->response Phosphorylates targets leading to ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates ca2->response Modulates

Caption: The canonical Gq-coupled signaling pathway activated by 5-HT2A receptor agonists.

Conclusion

The N-benzyl substitution of phenethylamines is a powerful strategy for developing potent 5-HT2A receptor agonists. While direct experimental data for N-benzyl-2-(3-methoxyphenyl)ethanamine is currently lacking in the scientific literature, the established structure-activity relationships strongly suggest that it will exhibit significantly higher affinity and potency at the 5-HT2A receptor compared to its parent compound, 3-methoxyphenethylamine. Further research employing the standardized in vitro assays detailed in this guide is necessary to quantitatively characterize its pharmacological profile and compare it to other well-known substituted phenethylamines. This will provide a clearer understanding of the influence of the 3-methoxy substitution pattern on the phenethylamine ring in the context of N-benzylation and contribute to the rational design of novel serotonergic ligands.

References

  • Halberstadt, A.L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964. [Link]

  • Substituted phenethylamine. In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. (2017). ResearchGate. [Link]

  • 5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved March 18, 2026, from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved March 18, 2026, from [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. [Link]

  • Eltrop, R., van den Brink, W., & van Wingen, G. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 213-220. [Link]

  • 5-HT2A receptor. In Wikipedia. Retrieved March 18, 2026, from [Link]

  • 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. (n.d.). Eurofins Discovery. Retrieved March 18, 2026, from [Link]

  • Elmore, J. S., Decker, A. M., & Fantegrossi, W. E. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 158, 27-34. [Link]

  • Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S. P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1956–1964. [Link]

  • Radioligand binding assays for hu... (n.d.). EMBL-EBI. Retrieved March 18, 2026, from [Link]

  • Papaseit, E., Torrens, M., & Farré, M. (2015). Pharmacology and toxicology of N-Benzyl-phenylethylamines (25X-NBOMe) hallucinogens. Art. 1.1475/ringraziamenti. [Link]

  • Assay buffers. (n.d.). Retrieved March 18, 2026, from [Link]

  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Colestock, T., ... & Halberstadt, A. L. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1365-1382. [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). ResearchGate. [Link]

  • Kozak, K., Franc, A., & Biedka, M. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of pharmaceutical and biomedical analysis, 83, 10-17. [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). MDPI. [Link]

  • Reductive Amination. (2006). University of California, Irvine. [Link]

  • Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 1-ethanamine,n-Benzyl-2-(2-methylthiazol-4-yl)acetamide Suppliers & Manufacturers. (n.d.). ChemicalRegister. Retrieved March 18, 2026, from [Link]

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylami. (2022). Semantic Scholar. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Tsypyshev, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025). PMC. [Link]

  • 3-Methoxyphenethylamine. In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Preparation of N-benzylamines. (2002).
  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (n.d.). ACS Publications. Retrieved March 18, 2026, from [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. (n.d.). FUJIFILM Wako. Retrieved March 18, 2026, from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for N-Benzyl-2-(3-methoxyphenyl)ethanamine Quantification

Executive Summary N-benzyl-2-(3-methoxyphenyl)ethanamine (NB-3MPEA) is a secondary amine and a critical structural analog related to the potent N-benzylphenethylamine (NBOMe) class of compounds[1]. Because of its structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-2-(3-methoxyphenyl)ethanamine (NB-3MPEA) is a secondary amine and a critical structural analog related to the potent N-benzylphenethylamine (NBOMe) class of compounds[1]. Because of its structural overlap with regulated psychoactive substances and its utility as a pharmaceutical intermediate, developing a highly selective and sensitive quantification method is paramount. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative platforms like GC-MS and HPLC-UV, providing self-validating experimental protocols and mechanistic insights for robust method validation.

Mechanistic Context & Chemical Profiling

Understanding the physicochemical properties of NB-3MPEA is the first step in designing a reliable analytical method:

  • Acid-Base Chemistry : As a secondary amine, NB-3MPEA has a pKa of approximately 9.5. At physiological and acidic pH, the nitrogen atom is heavily protonated, making it highly amenable to electrospray ionization (ESI+) and cation-exchange extraction techniques.

  • Mass Spectrometric Behavior : Under collision-induced dissociation (CID) in ESI-MS/MS, the molecule exhibits predictable fragmentation. The dominant pathway is the cleavage of the C-N bond, yielding a highly stable tropylium ion ( m/z 91.1) from the benzyl moiety, alongside α -cleavage products such as the 3-methoxyphenethyl cation ( m/z 135.1)[2].

Fragmentation M Precursor Ion [M+H]+ m/z 242.1 F1 Quantifier Ion m/z 91.1 (Tropylium) M->F1 C-N Cleavage F2 Qualifier Ion 1 m/z 135.1 M->F2 N-C(alpha) Cleavage F3 Qualifier Ion 2 m/z 106.1 M->F3 Alpha-Cleavage

Figure 1: ESI+ MRM fragmentation pathways for N-benzyl-2-(3-methoxyphenyl)ethanamine.

Comparative Analysis of Analytical Platforms

While multiple platforms can quantify phenethylamine derivatives, their performance varies significantly in complex biological matrices (e.g., plasma, urine, or hair)[3]. LC-MS/MS is widely considered the primary platform due to its superior sensitivity and lack of derivatization requirements[4]. Conversely, GC-MS requires chemical derivatization (e.g., via PFPA or TFAA) to prevent peak tailing of the secondary amine, though it remains a robust alternative for laboratories relying on extensive EI spectral libraries.

Table 1: Performance Comparison of Analytical Platforms for NB-3MPEA
Analytical ParameterLC-MS/MS (Primary Method)GC-MS (Alternative 1)HPLC-UV (Alternative 2)
Ionization / Detection ESI+ (MRM Mode)EI (SIM Mode)UV Absorbance (274 nm)
Sample Preparation SPE (MCX)SPE + DerivatizationLiquid-Liquid Extraction
Limit of Detection (LOD) 0.5 – 2.0 pg/mg10 – 25 pg/mg50 – 100 ng/mL
Linear Dynamic Range 3.5 orders of magnitude2.5 orders of magnitude2 orders of magnitude
Matrix Effect Moderate (Compensated by IS)Low (Post-derivatization)High (Endogenous overlap)
Run Time per Sample 5 – 8 minutes15 – 20 minutes10 – 15 minutes
Specificity Extremely HighHighLow

Experimental Protocols: A Self-Validating System

To ensure maximum trustworthiness and reproducibility, the following protocols detail the causality behind each experimental choice.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Causality : Because NB-3MPEA is a basic amine, relying solely on reversed-phase extraction can lead to co-elution of neutral lipids. MCX sorbents contain both hydrophobic and sulfonic acid (cation-exchange) moieties, providing orthogonal retention. The analyte is ionically locked to the sorbent while neutral interferences are washed away with organic solvents.

  • Conditioning : Pass 2.0 mL of Methanol followed by 2.0 mL of 2% Formic Acid in water through the MCX cartridge. (Action: Activates hydrophobic sites and ensures an acidic environment to keep the sorbent negatively charged).

  • Loading : Dilute 1.0 mL of biological sample (spiked with 10 ng/mL of NB-3MPEA-d3 internal standard) with 1.0 mL of 2% Formic Acid, and load onto the cartridge at 1 mL/min.

  • Washing (Interference Removal) :

    • Wash 1: 2.0 mL of 2% Formic Acid in water (Removes hydrophilic neutrals).

    • Wash 2: 2.0 mL of 100% Methanol (Removes hydrophobic lipids; the protonated amine remains ionically bound).

  • Elution : Elute the target analyte with 2.0 mL of 5% Ammonium Hydroxide in Methanol. (Action: The high pH neutralizes the amine, breaking the ionic bond, while the methanol disrupts hydrophobic interactions).

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Acquisition Workflow

Causality : We utilize a Biphenyl stationary phase rather than a standard C18 column. The dual aromatic rings of NB-3MPEA engage in highly specific π−π interactions with the biphenyl phase, resolving isobaric interferences that typically co-elute in standard reversed-phase chromatography[3].

  • Column : Biphenyl (100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B hold for 1 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

  • MS Parameters : Capillary voltage at 3.5 kV, Desolvation temperature at 450°C. Monitor the quantifier transition m/z 242.1 91.1 and qualifier transition m/z 242.1 135.1.

Workflow N1 Sample Spiking (Analyte + IS) N2 MCX SPE Extraction (Orthogonal Retention) N1->N2 N3 Elution & Concentration (5% NH4OH in MeOH) N2->N3 N4a LC-MS/MS (Primary) Biphenyl Column, ESI+ N3->N4a N4b GC-MS (Alternative) PFPA Derivatization, EI N3->N4b N5 ICH M10 Validation (Accuracy, Precision, ME) N4a->N5 N4b->N5

Figure 2: Comparative analytical workflow for N-benzyl-2-(3-methoxyphenyl)ethanamine quantification.

Method Validation Framework

To ensure regulatory compliance, the method must be validated according to ICH M10 guidelines for bioanalytical method validation:

  • Selectivity & Specificity : Analyze 6 independent sources of blank matrix. The response of interfering peaks at the retention time of NB-3MPEA must be <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect (ME) & Recovery (RE) : Assess ME by comparing the peak area of the analyte spiked into post-extracted blanks versus neat standard solutions. A stable isotopically labeled internal standard (SIL-IS) is critical here to normalize ion suppression/enhancement in the ESI source[4].

  • Accuracy & Precision : Evaluate using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across three separate analytical runs. Intra-run and inter-run precision (CV%) must be ≤15% ( ≤20% at LLOQ), and accuracy must fall within ±15% of the nominal concentration.

Sources

Validation

Comprehensive Characterization of N-benzyl-2-(3-methoxyphenyl)ethanamine Reference Standards: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-benzyl-2-(3-methoxyphenyl)ethanamine (CAS: 55841-50-4) Executive Summary & Scientific Context In forensic toxicology, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-benzyl-2-(3-methoxyphenyl)ethanamine (CAS: 55841-50-4)

Executive Summary & Scientific Context

In forensic toxicology, analytical chemistry, and pharmacological research, N-benzyl-2-(3-methoxyphenyl)ethanamine (a secondary amine phenethylamine derivative) is frequently utilized as a critical precursor, metabolite analog, or internal standard.

The integrity of any quantitative LC-MS/MS or GC-MS assay relies entirely on the quality of the reference standard used for calibration. If the assigned purity of the standard is inaccurate—due to undetected water, residual inorganic salts, or structural isomers—every downstream data point is fundamentally compromised. This guide objectively compares the performance and characterization rigor of an ISO 17034 Certified Reference Material (CRM) against non-certified commercial alternatives and in-house synthesized standards, providing a self-validating experimental framework for absolute quantitation.

The Metrological Imperative: Comparing Standard Tiers

The production of reference materials is governed by stringent international metrological guidelines. ISO 17034:2016 outlines the general requirements for the competence and consistent operation of reference material producers, ensuring that certified values are accurate, stable, and metrologically traceable[1].

When sourcing N-benzyl-2-(3-methoxyphenyl)ethanamine, laboratories typically choose between three tiers of standards. As demonstrated in the experimental data comparison below, relying on non-certified standards introduces significant analytical risk.

Table 1: Comparative Performance & Characterization Metrics
Analytical ParameterISO 17034 CRM (The Product)Non-Certified Commercial StandardIn-House Synthesized Standard
Purity Assignment 99.8% ± 0.2% (qNMR + Mass Balance)>98% (HPLC-UV Area % only)~95-99% (Uncalibrated NMR)
Metrological Traceability Fully traceable to SI via NIST[2]NoneNone
Measurement Uncertainty Rigorously quantified ( k=2 , 95% CI)Not providedNot statistically defined
Water Content (Karl Fischer) 0.05% w/wUnknown / Assumed zeroHighly variable
Inorganic Ash (ROI) < 0.01% w/wUnknownOften contains residual catalyst
Intended Application Quantitative LC-MS/MS calibrationQualitative screeningEarly-stage R&D

Data Interpretation: Non-certified standards often rely solely on HPLC-UV area normalization for purity. This approach is fundamentally flawed because it is "blind" to non-UV-absorbing impurities (like water, residual solvents, and inorganic salts). A CRM utilizes orthogonal, self-validating techniques to establish an absolute mass fraction.

Self-Validating Experimental Workflow

To achieve ISO 17034 certification, the characterization protocol must be a self-validating system . This means the absolute purity determined by primary ratio methods (qNMR) must statistically agree with the purity derived from orthogonal mass balance approaches[3].

Workflow A N-benzyl-2-(3-methoxyphenyl)ethanamine Candidate Material B Structural Elucidation (1H/13C NMR, HRMS) A->B Step 1: Identity C Absolute Purity Determination (1H-qNMR vs NIST Calibrant) B->C Step 2: Assay D Orthogonal Purity Profiling (LC-UV-MS/MS, GC-MS) C->D Step 3: Impurities E Physicochemical Assays (Karl Fischer, ROI, TGA) D->E Step 4: Mass Balance F ISO 17034 Certified Reference Material (CRM) Generation E->F Step 5: Certification

Caption: Comprehensive analytical workflow for ISO 17034 certification of reference standards.

Step 1: Absolute Purity Determination via Quantitative NMR (qNMR)

The Causality: Unlike chromatography, which requires a pre-existing standard of the same compound for calibration, qNMR is a primary metrological method. The integral of an NMR resonance is directly proportional to the number of nuclei producing it[4]. By using an internal calibrant traceable to the National Institute of Standards and Technology (NIST), we can determine the absolute mass fraction of N-benzyl-2-(3-methoxyphenyl)ethanamine without needing a prior standard of it[5].

Methodology:

  • Gravimetric Preparation: Accurately weigh ~10.0 mg of the N-benzyl-2-(3-methoxyphenyl)ethanamine candidate material and ~5.0 mg of a NIST-traceable internal standard (e.g., NIST SRM 350b Benzoic Acid) using a microbalance (readability 0.001 mg) qualified to USP standards.

  • Solvation: Dissolve the mixture in 1.0 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS.

  • Acquisition: Acquire 1H-NMR spectra on a 600 MHz spectrometer. Critical Parameter: Set the relaxation delay ( D1​ ) to at least 5 times the longest T1​ relaxation time of the quantified protons (typically >30 seconds) to ensure complete longitudinal relaxation and quantitative accuracy[4].

  • Integration & Calculation: Integrate the isolated methoxy singlet (~3.8 ppm) or benzylic CH2​ protons of the analyte against the aromatic protons of the benzoic acid calibrant. Calculate the mass fraction using the standard qNMR equation.

Step 2: Orthogonal Impurity Profiling (Mass Balance)

The Causality: While qNMR is highly accurate for major components, its limit of detection (LOD) is typically ~0.1%. To ensure no trace organic impurities or inorganic salts are skewing the measurement, a Mass Balance approach is required: Purity = 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Ash)[3].

Methodology:

  • Organic Impurities (LC-UV-MS/MS): Inject the sample onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Quantify related substances via UV area normalization at 210 nm and 254 nm, using MS/MS to identify structurally similar phenethylamine byproducts.

  • Water Content (Karl Fischer): Perform coulometric Karl Fischer titration. Why? Because water does not absorb UV light and its NMR signal can shift or exchange, making it invisible to standard purity checks. Unquantified water artificially inflates the apparent mass of the standard.

  • Inorganic Ash (Residue on Ignition - ROI): Heat 1.0 g of the sample with sulfuric acid at 600°C until constant mass. This detects residual inorganic catalysts (e.g., palladium or salts from the reductive amination synthesis) that are invisible to both NMR and LC-MS.

Self-Validation Check: The purity value obtained from qNMR (e.g., 99.8%) must fall within the expanded measurement uncertainty ( k=2 ) of the purity value calculated via Mass Balance (e.g., 99.75%).

Metrological Traceability Logic

For a standard to be legally and scientifically defensible, its assigned value must be traceable back to the International System of Units (SI)[2].

Traceability SI SI Unit (Mole/Mass) NIST NIST Primary Standard (e.g., Benzoic Acid PS1) SI->NIST Traceability qNMR qNMR Internal Standard Calibration NIST->qNMR Gravimetric Prep CRM N-benzyl-2-(3-methoxyphenyl)ethanamine CRM Purity Value qNMR->CRM Absolute Quantitation Lab Laboratory Routine Analysis (LC-MS/MS Calibration) CRM->Lab Working Standard Calibration

Caption: Metrological traceability chain from SI units to laboratory routine analysis.

By utilizing a NIST-traceable calibrant in the qNMR assay, the resulting CRM directly inherits this unbroken chain of traceability. When a laboratory uses this CRM to calibrate their LC-MS/MS, their routine sample results become metrologically linked to the SI unit.

Conclusion

When characterizing complex secondary amines like N-benzyl-2-(3-methoxyphenyl)ethanamine, relying on non-certified commercial standards or uncalibrated in-house syntheses introduces unacceptable analytical risk. The rigorous, self-validating framework required by ISO 17034—combining the absolute quantitation of USP <761> qNMR with orthogonal mass balance testing—ensures that the reference material provides a structurally verified, highly accurate, and SI-traceable foundation for all downstream research and forensic assays.

References

  • ARO Scientific. ISO 17034 Guide to International Standards for Reference Material Producers.[Link]

  • ANSI Blog. What Is ISO 17034?[Link]

  • US Pharmacopeia (USP). General Chapters: <761> Nuclear Magnetic Resonance Spectroscopy.[Link]

  • Encyclopedia MDPI. QNMR for Reference Material Preparation.[Link]

  • American Pharmaceutical Review. Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR.[Link]

Sources

Comparative

structural activity relationship (SAR) comparison of N-benzyl-2-(3-methoxyphenyl)ethanamine

An In-Depth Guide to the Structural Activity Relationship (SAR) of N-benzyl-2-(3-methoxyphenyl)ethanamine and its Analogs Introduction N-benzyl-2-(3-methoxyphenyl)ethanamine belongs to the N-benzylphenethylamine class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of N-benzyl-2-(3-methoxyphenyl)ethanamine and its Analogs

Introduction

N-benzyl-2-(3-methoxyphenyl)ethanamine belongs to the N-benzylphenethylamine class of compounds, a group that has garnered significant interest in medicinal chemistry and pharmacology. The parent phenethylamine scaffold is the backbone for many neuroactive compounds, including neurotransmitters and psychedelic agents. The addition of an N-benzyl group to the phenethylamine core can dramatically alter its pharmacological profile, often leading to a significant increase in potency and selectivity for specific receptors.[1][2] This guide provides a comprehensive comparison of the structural activity relationships (SAR) of N-benzyl-2-(3-methoxyphenyl)ethanamine, exploring how modifications to its core structure influence its biological activity, with a primary focus on its interaction with serotonin receptors.

The core structure of N-benzyl-2-(3-methoxyphenyl)ethanamine can be divided into three key regions for SAR analysis: the phenethylamine ring, the ethylamine linker, and the N-benzyl group. Understanding the impact of substitutions at each of these positions is crucial for the rational design of new analogs with tailored pharmacological properties. This guide will delve into the known effects of various structural modifications, supported by experimental data from the literature, and provide detailed protocols for the synthesis and evaluation of these compounds.

The Serotonin 5-HT2A Receptor: A Primary Target

The characteristic effects of many N-benzylphenethylamines are mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor.[2] This receptor is a Gq-coupled protein that, upon activation, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C (PKC).

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist N-benzylphenethylamine (Agonist) Agonist->5HT2A_Receptor Binds to Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Figure 1: Simplified 5-HT2A receptor signaling pathway.

Structural Activity Relationship (SAR) Analysis

The following sections will dissect the SAR of the N-benzyl-2-(3-methoxyphenyl)ethanamine scaffold by examining modifications at the phenethylamine ring and the N-benzyl group.

The Phenethylamine Moiety: Influence of Methoxy Group Position

The position of the methoxy group on the phenethylamine ring is a critical determinant of activity. While the topic compound features a 3-methoxy substitution, much of the existing research has focused on 2,5-dimethoxy-substituted analogs, often with an additional substituent at the 4-position (the "2C-X" series).[1][2] However, we can infer the likely impact of the 3-methoxy group by comparing it to other mono- and di-substituted patterns.

Generally, methoxy groups on the phenethylamine ring are thought to orient the molecule within the receptor binding pocket, potentially through interactions with specific amino acid residues. The 2- and 5-positions are particularly important for 5-HT2A agonism in many phenethylamines. A single methoxy group at the 3-position, as in our topic compound, is less common in highly potent 5-HT2A agonists but is still expected to confer activity.

CompoundPhenethylamine SubstitutionN-Benzyl Substitution5-HT2A Ki (nM)5-HT2A EC50 (nM)
Analog 1 2,5-dimethoxy-4-iodo2-methoxybenzyl0.041.9
Analog 2 2,5-dimethoxy-4-bromo2-methoxybenzyl~0.5~5
Analog 3 2,5-dimethoxy2-methoxybenzyl~5~20
Predicted 3-methoxy benzyl Likely moderate affinityLikely moderate potency

Data for analogs are compiled from multiple sources for comparative purposes.[1][3] The values for the predicted compound are estimations based on SAR trends.

The N-Benzyl Moiety: A Key to High Potency

Early studies on phenethylamines showed that simple N-alkylation (e.g., with methyl or ethyl groups) significantly decreased activity.[1] The discovery that an N-benzyl group, particularly one with specific substitutions, could dramatically increase potency was a major breakthrough.[1][2]

The N-benzyl group is thought to engage with an additional binding region within the 5-HT2A receptor, thereby increasing the overall binding affinity and efficacy of the ligand. The nature and position of substituents on this benzyl ring have a profound impact on activity.

  • Unsubstituted Benzyl: An unsubstituted N-benzyl group generally confers a significant increase in potency compared to the parent primary amine.

  • Methoxybenzyl Substituents: The position of a methoxy group on the benzyl ring is crucial. N-(2-methoxybenzyl) substitution is often optimal for 5-HT2A activation.[3] N-(3-methoxybenzyl) and N-(4-methoxybenzyl) substitutions are generally less effective.

  • Hydroxybenzyl Substituents: An N-(2-hydroxybenzyl) group can also lead to very high potency, in some cases even greater than the 2-methoxybenzyl equivalent.[1] This suggests a key hydrogen bonding interaction may be at play.

  • Other Substituents: A variety of other substituents on the N-benzyl ring have been explored, with a general trend that bulky groups are often detrimental to activity unless they can engage in specific favorable interactions.

CompoundPhenethylamine SubstitutionN-Benzyl Substitution5-HT2A Ki (nM)5-HT2A EC50 (nM)
Analog 4 2,5-dimethoxy-4-iodoUnsubstituted benzyl~1.0~10
Analog 5 2,5-dimethoxy-4-iodo2-methoxybenzyl0.041.9
Analog 6 2,5-dimethoxy-4-iodo3-methoxybenzyl~0.8~8
Analog 7 2,5-dimethoxy-4-iodo4-methoxybenzyl~1.2~15
Analog 8 2,5-dimethoxy-4-bromo2-hydroxybenzyl~0.10.074

Data compiled from multiple sources.[1][3]

This data clearly demonstrates the superior potency conferred by the N-(2-methoxybenzyl) and N-(2-hydroxybenzyl) groups.

SAR_Summary cluster_phenethylamine Phenethylamine Ring cluster_nbenzyl N-Benzyl Ring P_SAR • 2,5-dimethoxy-4-X: High Potency • 3-methoxy: Moderate Potency (Predicted) • Unsubstituted: Lower Potency N_SAR • 2-methoxy: High Potency • 2-hydroxy: High Potency • 3- or 4-methoxy: Lower Potency • Unsubstituted: Moderate Potency Core N-benzyl-2-(3-methoxyphenyl)ethanamine Core cluster_phenethylamine cluster_phenethylamine Core->cluster_phenethylamine cluster_nbenzyl cluster_nbenzyl Core->cluster_nbenzyl

Figure 2: Key SAR principles for N-benzylphenethylamines.

Comparative Analysis and Predicted Activity Profile

Based on the established SAR principles, we can now formulate a predicted activity profile for N-benzyl-2-(3-methoxyphenyl)ethanamine and compare it to relevant alternatives:

  • vs. 2-(3-methoxyphenyl)ethanamine (the parent amine): The addition of the N-benzyl group is expected to significantly increase both binding affinity and functional potency at the 5-HT2A receptor. The parent primary amine would likely be a very weak agonist, if active at all.

  • vs. N-benzyl-2-(2,5-dimethoxyphenyl)ethanamine: The 3-methoxy substitution is predicted to be less optimal than the 2,5-dimethoxy pattern for 5-HT2A agonism. Therefore, N-benzyl-2-(3-methoxyphenyl)ethanamine is expected to be less potent than its 2,5-dimethoxy counterpart.

  • vs. N-(2-methoxybenzyl)-2-(3-methoxyphenyl)ethanamine: Adding a methoxy group at the 2-position of the N-benzyl ring would be predicted to substantially increase potency compared to the unsubstituted N-benzyl version. This analog would likely be a significantly more potent 5-HT2A agonist.

Experimental Protocols

To validate these SAR predictions, the synthesis and biological evaluation of these compounds are necessary. The following are detailed, standard protocols for these procedures.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a general method for the synthesis of N-benzylphenethylamines.[1][4]

Materials:

  • 2-(3-methoxyphenyl)ethanamine hydrochloride

  • Benzaldehyde (or substituted benzaldehyde)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Imine Formation:

    • To a suspension of 2-(3-methoxyphenyl)ethanamine hydrochloride (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add triethylamine (1.0 mmol, 1.0 equiv).

    • Stir the mixture for 10 minutes at room temperature to liberate the free amine.

    • Add the desired benzaldehyde (1.1 mmol, 1.1 equiv) to the mixture.

    • Stir the reaction at room temperature for 1-3 hours. Monitor the formation of the imine by thin-layer chromatography (TLC).

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Add sodium borohydride (2.0 mmol, 2.0 equiv) portion-wise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for an additional 30-60 minutes.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Partition the residue between dichloromethane (30 mL) and water (30 mL).

    • Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (15 mL each).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization.

Protocol 2: 5-HT2A Receptor Functional Assay (Inositol Phosphate Accumulation)

This assay measures the functional activity of a compound by quantifying the production of inositol phosphates (IPs), a downstream product of 5-HT2A receptor activation.

Materials:

  • HEK 293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • myo-[3H]inositol.

  • Assay buffer (e.g., HBSS with 10 mM LiCl).

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO).

  • Serotonin (5-HT) as a positive control.

  • Lysis buffer.

  • Anion exchange columns.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • Plate the 5-HT2A expressing cells in 24-well plates and grow to near confluency.

    • Incubate the cells with medium containing myo-[3H]inositol for 18-24 hours to allow for incorporation into cellular phosphoinositides.

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

    • Add varying concentrations of the test compound or serotonin (for a standard curve) to the wells. Incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the assay buffer and terminate the reaction by adding a cold lysis buffer (e.g., 0.1 M formic acid).

    • Incubate on ice for 30 minutes to lyse the cells and extract the soluble IPs.

  • Quantification:

    • Apply the cell lysates to anion exchange columns.

    • Wash the columns to remove free myo-[3H]inositol.

    • Elute the total [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

    • Add the eluate to a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]IPs produced as a function of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to serotonin).

Conclusion

The structural activity relationship of N-benzyl-2-(3-methoxyphenyl)ethanamine is deeply rooted in the broader principles established for the N-benzylphenethylamine class. While the 3-methoxy substitution on the phenethylamine ring likely confers moderate activity, the true potential for high-potency analogs lies in the strategic modification of the N-benzyl moiety. The addition of a 2-methoxy or 2-hydroxy group to the benzyl ring is a proven strategy for dramatically enhancing 5-HT2A receptor affinity and functional agonism. This guide provides a framework for understanding these relationships and offers detailed experimental protocols for the synthesis and evaluation of novel analogs, paving the way for further research and development in this fascinating area of medicinal chemistry.

References

  • ChemicalBook. N-benzyl-2-(3,4-diMethoxyphenyl)-N-MethylethanaMine synthesis.
  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. Available from: [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. Available from: [Link]

  • Guedes, J., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Pharmaceuticals, 16(8), 1158. Available from: [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1365-1380. Available from: [Link]

  • Hansen, M., et al. (2015). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology, 28(12), 2373-2380. Available from: [Link]

  • Choi, D., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(11), 833-837. Available from: [Link]

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Papathanasiou, A., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2588. Available from: [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1365-1380. Available from: [Link]

  • Google Patents. US6476268B1 - Preparation of N-benzylamines.
  • Braden, M. R., et al. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Journal of Medicinal Chemistry, 49(20), 6177-6184. Available from: [Link]

Sources

Validation

Benchmarking N-benzyl-2-(3-methoxyphenyl)ethanamine: A Comparative Guide to its Profile Against Established Monoamine Ligands

Introduction: The Evolving Landscape of Monoamine Ligand Discovery The modulation of monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—remains a cornerstone of neuropharmacology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Monoamine Ligand Discovery

The modulation of monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—remains a cornerstone of neuropharmacology and the development of therapeutics for a spectrum of psychiatric and neurological disorders.[1] The monoamine transporters (MATs), namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of synaptic neurotransmitter concentrations and are the primary targets for many clinically successful drugs, including selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (TRIs).[2][3]

The discovery and characterization of novel ligands with unique selectivity and potency profiles at these transporters are paramount for advancing our understanding of monoaminergic signaling and for developing next-generation therapeutics with improved efficacy and side-effect profiles. N-benzyl-2-(3-methoxyphenyl)ethanamine is a novel compound belonging to the N-benzylphenethylamine class. While this class is renowned for its potent interactions with serotonin 5-HT2A receptors, a comprehensive evaluation of its monoamine transporter interaction profile is essential to fully delineate its pharmacological landscape.[4]

This guide provides an in-depth comparative analysis of N-benzyl-2-(3-methoxyphenyl)ethanamine against a panel of well-established monoamine ligands. We will explore its predicted monoamine transporter affinity based on structure-activity relationships (SAR) of analogous compounds and benchmark this against the known binding and functional potencies of representative SSRIs, SNRIs, and TRIs. Furthermore, this guide furnishes detailed, field-proven protocols for the in vitro characterization of novel ligands, empowering researchers to conduct their own validated benchmarking studies.

Monoaminergic Signaling: The Role of Transporters

Monoamine transporters are integral membrane proteins that mediate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3] This process terminates the synaptic signal and allows for the repackaging of neurotransmitters into vesicles for subsequent release. The intricate balance of monoamine levels is crucial for regulating mood, cognition, motivation, and other physiological processes.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) MAT Monoamine Transporter (DAT, NET, or SERT) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Neurotransmitter Release MAO Monoamine Oxidase (MAO) MAT->MAO Metabolism Pre_Receptor Autoreceptor Post_Receptor Postsynaptic Receptor Signaling Downstream Signaling Cascades Post_Receptor->Signaling Synaptic_Cleft->MAT Reuptake Synaptic_Cleft->Pre_Receptor Synaptic_Cleft->Post_Receptor Receptor Binding Radioligand_Binding_Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis Membrane Prepare Cell Membranes Expressing Target Transporter (DAT, SERT, or NET) Incubate Incubate Membranes, Radioligand, and Test Compound to Reach Equilibrium Membrane->Incubate Radioligand Prepare Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Count Quantify Radioactivity on Filters (Scintillation Counting) Filter->Count IC50 Calculate IC50 from Competition Binding Curve Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, a specific concentration of the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET), and the membrane preparation.

    • Non-specific Binding (NSB): Add a high concentration of a known, non-radiolabeled inhibitor for the target transporter, the radioligand, and the membrane preparation.

    • Test Compound: Add serial dilutions of the test compound, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

    • Plot the percent inhibition of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK293 cells stably expressing the human DAT, SERT, or NET into a 96-well culture plate and allow them to form a confluent monolayer.

  • Pre-incubation:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (for determining non-specific uptake) for a short period (e.g., 10-20 minutes).

  • Uptake Initiation:

    • Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to each well.

  • Incubation:

    • Incubate the plate at 37°C for a short, defined period (e.g., 5-15 minutes) that falls within the linear range of uptake for the specific transporter.

  • Uptake Termination and Washing:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well (e.g., with a mild detergent or sodium hydroxide).

    • Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity, which represents the amount of intracellularly accumulated neurotransmitter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percent inhibition of specific uptake against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression.

Conclusion and Future Directions

The comparative analysis presented in this guide provides a framework for understanding the potential pharmacological profile of N-benzyl-2-(3-methoxyphenyl)ethanamine in the context of established monoamine ligands. Based on the structure-activity relationships of related N-benzylphenethylamine compounds, it is predicted to have low affinity for the monoamine transporters (DAT, SERT, and NET) and is more likely to exhibit primary activity at serotonin receptors, particularly 5-HT2A.

This predictive profile contrasts sharply with the high-affinity interactions of established SSRIs, SNRIs, and TRIs at the monoamine transporters. To validate this prediction and fully characterize N-benzyl-2-(3-methoxyphenyl)ethanamine, empirical testing using the detailed in vitro protocols provided herein is essential. Such studies will elucidate its true binding affinities and functional potencies at the monoamine transporters, providing a comprehensive understanding of its neuropharmacological properties and guiding future research into its potential therapeutic applications or its use as a research tool.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 502-511.
  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311.
  • Owens, M. J., et al. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine.
  • Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871-880.
  • Skolnick, P., et al. (2003). Antidepressant-like actions of DOV 21,947: a ''triple'' reuptake inhibitor. European Journal of Pharmacology, 461(2-3), 99-104.
  • Popik, P., et al. (2003). Pharmacological profile of the "triple" monoamine neurotransmitter uptake inhibitor, DOV 102,677. Cellular and Molecular Neurobiology, 23(4-5), 681-693.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sertraline. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fluoxetine. Retrieved from [Link]

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.
  • BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of (S)-Venlafaxine on Serotonin Transporters.
  • BenchChem. (2025). Validating the Neuropharmacological Profile of (S)
  • Wikipedia. (2023). Amitifadine. Retrieved from [Link]

  • Preskorn, S. H. (1996). Clinical Pharmacology of SSRIs.
  • Singh, H., et al. (2015). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 290(8), 4709-4719.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Sitte, H. H., & Freissmuth, M. (2015). The reverse operation of monoamine transporters. Handbook of experimental pharmacology, 227, 83-102.
  • Skolnick, P., et al. (2006). "Broad spectrum" antidepressants: is more better?. European Journal of Pharmacology, 545(1), 1-8.
  • Micheli, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3349-3364.
  • Bymaster, F. P., et al. (2002). Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. Neuropsychopharmacology, 25(6), 871-80.
  • Andreasen, J. T., et al. (2009). A functional assay for measurement of dopamine transporter activity in the rat striatum. Journal of Neuroscience Methods, 176(2), 161-167.
  • Raz, V., et al. (2008). A high-throughput fluorescence-based assay for monitoring the activity of the human serotonin transporter. Journal of Biomolecular Screening, 13(1), 59-67.
  • Eshleman, A. J., et al. (2013). In vitro and in vivo pharmacological characterization of the novel monoamine transporter inhibitor 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane (DOV 21,947). Journal of Pharmacology and Experimental Therapeutics, 345(2), 275-285.
  • Zwart, R., et al. (2008). A new fluorescent substrate for the human dopamine transporter. Journal of Neuroscience Methods, 174(2), 220-226.
  • Gu, H., et al. (1994). High-affinity cocaine binding and inhibition of dopamine uptake in a human dopamine transporter-expressing cell line. Molecular Pharmacology, 45(4), 624-629.
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
  • Bolden-Watson, C., & Richelson, E. (1993). Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. Life Sciences, 52(12), 1023-1029.
  • Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.
  • Wong, D. T., et al. (1995). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Journal of Pharmacology and Experimental Therapeutics, 193(3), 804-811.
  • Gobbi, G., et al. (2002). Antidepressant-like activity of the triple reuptake inhibitor DOV 216,303 in a genetic model of depression. Journal of Pharmacology and Experimental Therapeutics, 303(2), 796-803.
  • Braden, M. R., et al. (2007). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & Medicinal Chemistry Letters, 17(11), 3143-3147.
  • Reith, M. E., et al. (2015). High-affinity binding of the cocaine analog [125I]RTI-55 to the human dopamine transporter is modulated by a salt bridge. Journal of Biological Chemistry, 290(21), 13264-13273.
  • Chen, N., & Reith, M. E. (2000). A new series of 3-phenyltropane analogues as potent and selective inhibitors of the human dopamine transporter. Journal of Medicinal Chemistry, 43(21), 4059-4070.
  • Schmitt, K. C., & Reith, M. E. (2011). The atypical antidepressant and smoking cessation aid bupropion is a potent and selective inhibitor of the dopamine transporter. Neuropsychopharmacology, 36(11), 2355-2365.
  • Roth, B. L., et al. (2002). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics, 300(2), 629-633.
  • Newman, A. H., et al. (2012). Discovery and development of monoamine transporter ligands. Current Topics in Medicinal Chemistry, 12(11), 1189-1207.
  • Carroll, F. I., et al. (2004). Probes for the dopamine transporter. Journal of Medicinal Chemistry, 47(2), 293-306.

Sources

Safety & Regulatory Compliance

Safety

N-benzyl-2-(3-methoxyphenyl)ethanamine proper disposal procedures

N-benzyl-2-(3-methoxyphenyl)ethanamine: Comprehensive Laboratory Disposal and Safety Protocols As research into complex arylalkylamines and secondary amines accelerates, laboratory safety and compliance must evolve in ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

N-benzyl-2-(3-methoxyphenyl)ethanamine: Comprehensive Laboratory Disposal and Safety Protocols

As research into complex arylalkylamines and secondary amines accelerates, laboratory safety and compliance must evolve in tandem. N-benzyl-2-(3-methoxyphenyl)ethanamine is a biologically relevant secondary amine. While highly valuable in synthetic and pharmacological applications, its structural properties demand rigorous, specialized handling during disposal.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of N-benzyl-2-(3-methoxyphenyl)ethanamine waste, ensuring full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards [1].

Chemical Profiling & Hazard Causality

To manage chemical waste effectively, one must understand the mechanistic behavior of the molecule. N-benzyl-2-(3-methoxyphenyl)ethanamine acts as a lipophilic organic base. Its secondary amine functional group is the primary driver of its chemical reactivity and, consequently, its incompatibility profile.

Mechanistic Hazards to Avoid:

  • N-Nitrosamine Formation: Never mix secondary amines with nitrites, nitric acid, or nitrosating agents, particularly under acidic conditions. This combination rapidly yields N-nitrosamines, which are potent, highly regulated carcinogens [2].

  • N-Chloroamine Formation: Do not soak glassware contaminated with this compound in bleach (sodium hypochlorite) baths. Secondary amines react with hypochlorites to form N-chloroamines, which are highly toxic, volatile, and potentially explosive.

  • Exothermic Acid-Base Reactions: As an organic base, introducing the concentrated freebase form into concentrated mineral acids will cause a violent exothermic reaction, potentially leading to solvent boil-over and aerosolization of the amine.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / DescriptionOperational Implication for Disposal
Chemical Class Secondary ArylalkylamineActs as a base; must be segregated from strong acids and oxidizers.
Physical State Viscous liquid (Freebase) / Crystalline solid (HCl salt)Dictates routing to either liquid solvent or solid waste streams.
EPA Waste Code D001 (if in flammable solvent), or Non-RCRA HazardousCannot be drain-disposed; requires high-temperature incineration [3].
Container Compatibility High-Density Polyethylene (HDPE) or Borosilicate GlassAvoid standard PET plastics, which may degrade or allow permeation.

Waste Segregation Workflow

Proper segregation is the foundation of a self-validating safety system. Misclassification not only incurs steep regulatory fines but also introduces severe laboratory hazards. The following decision matrix illustrates the proper routing of N-benzyl-2-(3-methoxyphenyl)ethanamine waste based on its physical state and solvent matrix.

WasteSegregation Start N-benzyl-2-(3-methoxyphenyl)ethanamine Waste Generated Incompat Check Incompatibilities: NO Bleach, NO Nitrites Start->Incompat StateCheck Physical State? Incompat->StateCheck SolidWaste Solid Waste Stream (Toxic/Organic) StateCheck->SolidWaste Solid (e.g., HCl salt) OrgCheck Solvent Type? StateCheck->OrgCheck Liquid/Solution HalWaste Halogenated Solvent Waste (e.g., DCM) OrgCheck->HalWaste Halogenated NonHalWaste Non-Halogenated Solvent Waste (e.g., MeOH) OrgCheck->NonHalWaste Non-Halogenated

Decision matrix for the segregation and classification of secondary amine hazardous waste.

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating—meaning that each step contains an inherent check to prevent progression if safety conditions are not met.

Protocol A: Disposal of Pure Compound (Solid Salt or Neat Freebase)
  • State Verification: Confirm whether the material is the freebase (oil) or the hydrochloride salt (solid).

  • Containment: Transfer the material into a sealable HDPE or glass container. Causality: HDPE provides a robust barrier against the permeation of lipophilic organic amines, preventing external contamination of the waste bin.

  • Primary Labeling: Affix a label reading "Hazardous Waste - Toxic Organic Amine." Do not apply an accumulation start date while the container is in the Satellite Accumulation Area (SAA) [4].

  • Secondary Containment: Place the primary container inside a secondary spill tray designated for organic bases, strictly isolated from organic acids (e.g., acetic acid) and oxidizers.

Protocol B: Management of Solvent-Dissolved Amine Waste
  • Halogenation Check: Determine the solvent matrix. If the amine is dissolved in dichloromethane (DCM) or chloroform, it must go into the Halogenated waste carboy. If dissolved in methanol, ethanol, or ethyl acetate, it goes into the Non-Halogenated carboy. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the atmospheric release of highly toxic dioxins. Mixing the two streams ruins the entire non-halogenated batch.

  • Transfer: In a certified fume hood, use a grounded safety funnel to pour the waste into the carboy. Grounding prevents static discharge, which could ignite flammable solvent vapors (D001 characteristic waste) [3].

  • Headspace Management: Stop filling when the container reaches 80% capacity. Causality: Leaving 20% headspace allows for vapor expansion, preventing catastrophic container rupture during ambient temperature fluctuations.

Protocol C: Aqueous Waste Neutralization

If the amine has been extracted or washed into an aqueous layer, it must be neutralized before communal disposal to prevent reactive hazards in the waste carboy.

  • pH Assessment: Test the aqueous layer using pH indicator strips. Freebase amines will typically render the solution basic (pH > 9).

  • Titration: While stirring gently in a fume hood, slowly add dilute hydrochloric acid (1M HCl) dropwise until the pH reaches a neutral range of 6.0–8.0. Causality: Neutralization eliminates the risk of violent, heat-generating acid-base reactions when the solution is added to a communal aqueous waste carboy containing unknown trace chemicals.

  • Final Routing: Route the neutralized solution to the "Aqueous Hazardous Waste" stream. Never drain dispose. Even when neutralized, the solution contains toxic organic residues that violate EPA domestic sewage exclusions [1].

Regulatory Logistics: SAA to CAA Workflow

Proper logistical handling is just as critical as chemical handling. Laboratory personnel must strictly adhere to the EPA's accumulation guidelines to avoid regulatory violations.

SAA_Workflow Gen Waste Generation in Fume Hood SAA Satellite Accumulation Area (SAA) Max 55 Gallons Gen->SAA Immediate Transfer CAA Central Accumulation Area (CAA) Max 90-180 Days SAA->CAA Container Full Manifest EPA Manifest & Profiling CAA->Manifest Vendor Pickup Incineration Licensed High-Temp Incineration Manifest->Incineration Final Destruction

Regulatory lifecycle of hazardous chemical waste from generation to final incineration.

  • Satellite Accumulation Area (SAA): Waste must be stored at or near the point of generation (e.g., under the fume hood). The volume must not exceed 55 gallons, and containers must remain tightly closed unless actively adding waste [4].

  • Central Accumulation Area (CAA): Once an SAA container is full, it must be dated and moved to the CAA within 3 days. Depending on the facility's generator status (LQG vs. SQG), waste can only remain here for 90 to 180 days before vendor pickup [4].

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS Guidelines for Chemistry Laboratories. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Compatibility Chart." EPA Archive Document. URL:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Environmental Management. URL: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Tools & Techniques. URL:[Link]

Handling

Personal protective equipment for handling N-benzyl-2-(3-methoxyphenyl)ethanamine

Comprehensive Safety and Operational Guide for Handling N-Benzyl-2-(3-methoxyphenyl)ethanamine As drug development professionals and synthetic chemists, we frequently encounter structurally complex secondary amines. N-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-Benzyl-2-(3-methoxyphenyl)ethanamine

As drug development professionals and synthetic chemists, we frequently encounter structurally complex secondary amines. N-benzyl-2-(3-methoxyphenyl)ethanamine (CAS: 55841-50-4) is a highly lipophilic organic base utilized in advanced pharmacological research. Handling this compound requires a rigorous, self-validating safety protocol. Standard laboratory precautions are insufficient due to the molecule's specific physicochemical properties, which facilitate rapid dermal penetration and localized tissue damage.

This guide provides a comprehensive framework for the selection of Personal Protective Equipment (PPE), operational handling, and disposal, grounded in the principles of [1].

Hazard Assessment & The Causality of PPE Selection

To design an effective safety protocol, we must first understand why the chemical is hazardous. The combination of a benzyl group and a methoxyphenyl ring renders this secondary amine highly lipophilic.

  • Dermal Penetration (LogP): With an estimated LogP of >3.0, the free base form of this compound easily partitions into the lipid-rich stratum corneum of human skin.

  • Tissue Necrosis (pKa): As a strong organic base (pKa ~9.5–10.0), localized exposure causes rapid shifts in physiological pH, leading to protein denaturation, severe irritation, and potential systemic toxicity.

  • Material Degradation: Lipophilic amines act as aggressive solvents against standard thin-mil nitrile gloves, causing the elastomer to swell and drastically reducing breakthrough times.

Because of these mechanisms, PPE selection cannot be arbitrary; it must be engineered to block lipophilic, alkaline permeation.

Physicochemical & Hazard Profile
PropertyValue / DescriptionPPE & Handling Implication
Chemical Name N-benzyl-2-(3-methoxyphenyl)ethanamineStandardize nomenclature on all waste labels.
CAS Registry Number 55841-50-4Essential for inventory and hazard tracking.
Molecular Weight 241.33 g/mol Moderate MW; can form aerosols during transfer.
LogP (Estimated) ~3.2 - 3.8Highly lipophilic; requires specialized glove materials.
pKa (Estimated) ~9.5 - 10.0Strong organic base; dictates strict ocular/dermal barriers.
Primary Hazards H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.

Hierarchical Control Strategy

Safety is a system. PPE is the final line of defense, preceded by engineering and administrative controls. The workflow below illustrates the mandatory sequence for handling this compound safely.

G Start Risk Assessment & Fume Hood Check InnerGlove Don Inner Gloves (Standard Nitrile) Start->InnerGlove OuterGlove Don Outer Gloves (Butyl Rubber) InnerGlove->OuterGlove EyeBody Don Splash Goggles & Lab Coat OuterGlove->EyeBody Handle Chemical Transfer (Inside Hood >6 inches) EyeBody->Handle Doff Doff Outer Gloves Inside Hood Handle->Doff Dispose Hazardous Waste Disposal Doff->Dispose

Workflow for PPE donning, chemical handling, and doffing for lipophilic amines.

Step-by-Step Operational Methodologies

The following protocols are designed to be self-validating. By following these steps, you inherently verify the integrity of your safety barriers before exposure can occur, aligning with.

Protocol 1: Preparation and PPE Donning

Objective: Establish a multi-layer barrier against lipophilic permeation and aerosol exposure.

  • Engineering Control Verification: Ensure the chemical fume hood is certified and operating with a face velocity of 80–100 feet per minute (fpm), compliant with .

  • Body Protection: Don a fully buttoned, flame-resistant (FR) lab coat. If handling volumes greater than 50 mL, don a chemical-resistant polyethylene apron over the lab coat.

  • Eye/Face Protection: Equip indirectly vented chemical splash goggles. Safety glasses are insufficient as they do not protect against alkaline vapor or lateral liquid splashes.

  • Double-Gloving (Critical Step):

    • Inner Layer: Don a pair of standard 4-mil nitrile gloves. This provides dexterity and a baseline barrier.

    • Outer Layer: Don a pair of Butyl rubber or laminate (e.g., Silver Shield) gloves. Causality: Butyl rubber provides superior resistance to the permeation of lipophilic free bases compared to standard nitrile or latex.

Protocol 2: Operational Handling

Objective: Prevent aerosolization and contain all vapor within the engineered control zone.

  • Zoning: Place the N-benzyl-2-(3-methoxyphenyl)ethanamine container at least 6 inches inside the fume hood sash to prevent eddy currents from pulling vapors into the operator's breathing zone.

  • Transfer Mechanics: Do not pour the chemical directly. Use a glass volumetric pipette or a positive-displacement micropipette for liquids, or a static-free anti-static spatula for solids. This prevents splashing and minimizes aerosol generation.

  • Immediate Sealing: Cap the primary container immediately after the required mass/volume is extracted. Do not leave the amine exposed to ambient air, as it can react with atmospheric CO2​ to form carbamate salts, degrading your reagent and creating fine, inhalable particulates.

Protocol 3: Doffing and Waste Disposal

Objective: Prevent cross-contamination of the laboratory environment during the removal of PPE.

  • Outer Glove Doffing: While your hands are still inside the fume hood, carefully pinch the exterior of the outer butyl gloves at the wrist and peel them off, turning them inside out.

  • Segregation: Place the contaminated outer gloves directly into a designated solid hazardous waste container located inside the hood.

  • Secondary Doffing: Step away from the hood. Remove goggles by handling only the clean head strap. Unbutton the lab coat and remove it without touching the exterior sleeves. Finally, remove the inner nitrile gloves and wash hands thoroughly with soap and water.

  • Chemical Waste: Dispose of any residual N-benzyl-2-(3-methoxyphenyl)ethanamine and contaminated consumables (pipette tips, wipes) in a clearly labeled, sealable waste carboy designated for "Basic Organic Waste." Ensure the waste container is kept closed except when actively adding waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - Personal Protective Equipment. U.S. Department of Labor.[Link]

  • American Society of Safety Professionals (ASSP). (2012). ANSI/ASSP Z9.5-2012 Laboratory Ventilation.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.